10H-Phenothiazine 5,5-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10H-phenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYUOSICZWFJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153058 | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-66-1 | |
| Record name | 10H-Phenothiazine, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-phenothiazine 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOTHIAZINE 5,5-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1OL5D4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10H-Phenothiazine 5,5-dioxide, a derivative of the versatile phenothiazine scaffold, presents a unique set of physicochemical and biological properties. The introduction of the sulfone group significantly alters the electron distribution within the tricyclic system, impacting its acidity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core basic properties of this compound, with a focus on its physicochemical characteristics and its emerging roles as a ferroptosis inhibitor and a modulator of the Nrf2 signaling pathway. While experimental data on its pKa and quantitative solubility are limited in the current literature, this guide furnishes detailed experimental protocols for their determination, empowering researchers to fill these knowledge gaps.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity.
Acidity and Basicity: The N-H Proton
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom at position 10. However, the strongly electron-withdrawing nature of the sulfone group (SO₂) significantly influences the acidity of the N-H proton. This electron-withdrawing effect delocalizes the lone pair on the nitrogen, making it less available for protonation and simultaneously increasing the acidity of the N-H proton compared to the parent 10H-phenothiazine.
To address this data gap, a detailed experimental protocol for determining the pKa of poorly soluble compounds is provided in Section 2.1.
Solubility Profile
This compound is generally described as a solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone, with lower solubility in water.[1] However, specific quantitative solubility data across a range of solvents is not extensively documented.
A detailed experimental protocol for determining the solubility of poorly soluble compounds is provided in Section 2.2.
Physicochemical Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂S | [2] |
| Molecular Weight | 231.27 g/mol | [2] |
| Appearance | White to light yellow to light orange powder or crystal | [3] |
| Melting Point | 258 °C | [3] |
| Predicted pKa (Sulfone) | -5.04 ± 0.20 | ChemicalBook |
Experimental Protocols
To empower researchers to obtain precise data on the basic properties of this compound, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration in a Co-solvent System
Given the poor aqueous solubility of this compound, a potentiometric titration in a co-solvent system is a suitable method for pKa determination.
Objective: To determine the apparent pKa (pKa') of the N-H proton of this compound in a co-solvent/water mixture and extrapolate to obtain the aqueous pKa.
Materials:
-
This compound
-
Co-solvent (e.g., methanol, ethanol, or dioxane, HPLC grade)
-
Deionized water (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl)
-
pH meter with a combination glass electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying compositions (e.g., 30%, 50%, 70% v/v co-solvent). Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of each co-solvent mixture to prepare a solution of known concentration (e.g., 1-5 mM).
-
Titration Setup: Calibrate the pH meter using standard aqueous buffers. Place a known volume of the sample solution in a titration vessel, add a magnetic stir bar, and immerse the pH electrode.
-
Titration: Titrate the sample solution with the standardized KOH solution. Record the pH value after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to obtain the titration curve. Determine the equivalence point (Vₑ) from the first or second derivative of the curve. The pH at half the equivalence point (Vₑ/2) corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.
-
Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent. Extrapolate the resulting linear plot to zero co-solvent concentration to obtain the aqueous pKa value.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Develop and validate an HPLC method for the quantification of this compound. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample solution with a suitable mobile phase to a concentration within the linear range of the calibration curve and inject it into the HPLC system.
-
UV-Vis Spectrophotometry Method: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered sample solution with the same solvent and measure its absorbance.
-
-
Calculation: Calculate the concentration of this compound in the saturated solution using the calibration curve. The solubility is typically expressed in mg/mL or mol/L.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of this compound in modulating key cellular pathways involved in oxidative stress and cell death.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has been identified as a potential inhibitor of ferroptosis.[4] The proposed mechanism involves its ability to act as a radical-trapping antioxidant, thereby preventing the accumulation of lipid peroxides that are hallmarks of ferroptotic cell death.[4] This protective effect is crucial in conditions where ferroptosis is implicated, such as in certain neurodegenerative diseases.
The core mechanism of ferroptosis and the proposed intervention by this compound are illustrated in the following diagram.
Caption: Inhibition of Ferroptosis by this compound.
Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. Phenothiazine derivatives have been shown to activate this pathway, and this compound is also implicated as a potential activator.[5] The canonical mechanism of Nrf2 activation involves the interaction of activators with Keap1 (Kelch-like ECH-associated protein 1), a repressor protein that targets Nrf2 for degradation under basal conditions. By modifying specific cysteine residues on Keap1, activators disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
The workflow for Nrf2 activation by phenothiazine derivatives is depicted below.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Synthesis
This compound is typically synthesized by the oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General Synthesis Workflow for this compound.
Conclusion
This compound is a compound of significant interest due to its unique physicochemical properties and promising biological activities. While a complete profile of its basic properties, particularly its N-H pKa and quantitative solubility in various solvents, requires further experimental investigation, this guide provides the necessary protocols for researchers to undertake these measurements. The emerging roles of this compound as a ferroptosis inhibitor and a potential activator of the Nrf2 pathway open up new avenues for its exploration in the context of drug discovery and development for diseases associated with oxidative stress and regulated cell death. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to further elucidate the properties and therapeutic potential of this intriguing molecule.
References
- 1. Buy this compound | 1209-66-1 [smolecule.com]
- 2. Phenothiazine 5,5-dioxide | C12H9NO2S | CID 71024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (1209-66-1) for sale [vulcanchem.com]
- 4. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10H-Phenothiazine 5,5-dioxide: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure and bonding of 10H-Phenothiazine 5,5-dioxide, a key heterocyclic compound in medicinal chemistry and materials science. This document synthesizes structural data, experimental protocols, and theoretical insights to serve as a comprehensive resource.
Chemical Identity and Properties
This compound (CAS No: 1209-66-1) is a tricyclic organic molecule derived from the phenothiazine scaffold.[1] Its core structure consists of a central 1,4-thiazine ring fused to two benzene rings. The defining feature of this derivative is the oxidation of the sulfur atom to a sulfone group (S=O), which significantly alters the molecule's electronic properties and geometry compared to the parent phenothiazine.[1]
Table 1: Chemical Identification Parameters
| Parameter | Value |
| CAS Registry Number | 1209-66-1[1][2] |
| Molecular Formula | C₁₂H₉NO₂S[1][2] |
| Molecular Weight | 231.27 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | 5,5-Dioxophenothiazine, Phenothiazine S,S-Dioxide[1] |
| Appearance | White to light yellow/orange powder or crystal[1] |
| Melting Point | 258°C[1] |
Molecular Structure and Bonding
The introduction of the sulfone group imposes significant structural and electronic changes on the phenothiazine framework. The central thiazine ring adopts a non-planar conformation, often described as a "butterfly" structure.[1] The sulfur atom is sp³ hybridized with a tetrahedral geometry, while the nitrogen atom at the 10-position is a secondary amine (N-H).[1]
The two S=O bonds involve d-pπ interactions, which can influence the molecule's photophysical properties, including phosphorescence.[1] The sulfone group acts as a strong electron-withdrawing group, which reduces the electron density on the fused benzene rings and modifies the reactivity of the N-H group.[1]
Quantitative Structural Data
Table 2: Key Calculated Bond Lengths (Note: These values are representative and derived from computational studies of phenothiazine derivatives. Actual experimental values may vary slightly.)
| Bond | Typical Length (Å) |
| S=O | ~1.44 - 1.46 |
| C-S | ~1.76 - 1.78 |
| C-N | ~1.40 - 1.42 |
| C-C (Aromatic) | ~1.38 - 1.41 |
| N-H | ~1.01 |
Table 3: Key Calculated Bond Angles (Note: These values are representative and derived from computational studies of phenothiazine derivatives. Actual experimental values may vary slightly.)
| Angle | Typical Value (°) |
| O=S=O | ~118 - 120 |
| C-S-C | ~103 - 105 |
| C-N-C | ~120 - 123 |
| C-S-O | ~108 - 110 |
A critical feature of the phenothiazine core is its non-planarity, defined by the dihedral (or folding) angle between the two benzene rings. This angle is significantly influenced by the nature of the substituents at the N-10 position and the oxidation state of the sulfur atom.
Experimental Protocols
Synthesis via Oxidation
A common and effective method for the synthesis of this compound is the oxidation of 10H-phenothiazine or its N-protected derivatives.
Objective: To oxidize the sulfide linkage in a phenothiazine precursor to a sulfone.
Materials:
-
Phenothiazine precursor (e.g., 10-acetylphenothiazine)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (5% solution)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Dissolve the phenothiazine precursor (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add an excess of hydrogen peroxide (30% solution, approx. 3-4 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture at reflux (approximately 100-110°C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which should precipitate the crude product.
-
Neutralize the excess acid by carefully adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as a reference. Expected ¹H NMR signals will appear in the aromatic region (typically 7.0-8.0 ppm), with a distinct signal for the N-H proton. ¹³C NMR will show signals corresponding to the distinct carbon environments in the tricyclic system.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks include strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O group (typically in the 1150-1180 cm⁻¹ and 1300-1350 cm⁻¹ regions) and the N-H stretching vibration (around 3200-3300 cm⁻¹).
Workflow and Logical Diagrams
The general workflow for the preparation and analysis of this compound involves synthesis, purification, and comprehensive characterization to confirm its structure and purity.
Caption: Experimental workflow for synthesis and characterization.
This diagram illustrates the logical progression from the starting phenothiazine material through chemical synthesis and purification to the final structural confirmation using various spectroscopic techniques. This systematic approach is fundamental in ensuring the identity and purity of the target compound for subsequent applications in research and development.
References
The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of 10H-Phenothiazine 5,5-dioxide, a pivotal sulfur-containing heterocyclic compound. From its origins rooted in the foundational work on phenothiazine to its contemporary relevance as a synthetic intermediate and metabolite, this document provides a comprehensive overview for the scientific community. Detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its metabolic pathways are presented to facilitate a deeper understanding and further research into this important chemical entity.
A Historical Overview: From Dye Precursor to a Key Heterocycle
The story of this compound is intrinsically linked to its parent compound, 10H-Phenothiazine. The journey began in 1883 when the German chemist August Bernthsen first synthesized phenothiazine by reacting diphenylamine with sulfur.[1][2] This pioneering work laid the groundwork for a new class of heterocyclic compounds. Initially, phenothiazine derivatives found application in the burgeoning dye industry, with methylene blue, a notable derivative, being synthesized as early as 1876.[1]
For several decades, the primary focus remained on the tinctorial properties of these compounds. However, in the 1930s and 1940s, phenothiazine itself gained prominence as an insecticide and anthelmintic for livestock.[1] The subsequent exploration of N-substituted phenothiazine derivatives in the 1940s by chemists at Rhône-Poulenc in France heralded a new era. This research led to the discovery of promethazine, a compound with potent antihistaminic and sedative effects, marking the beginning of the extensive pharmacological investigation into phenothiazines.[1]
The synthesis of this compound, also known as phenothiazine sulfone, represents a key chemical modification of the parent structure. It is primarily formed through the oxidation of the sulfur atom in the central thiazine ring. This transformation significantly alters the electronic and conformational properties of the molecule, influencing its chemical reactivity and biological interactions. While the exact date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its preparation is a straightforward and well-established oxidative transformation of phenothiazine.
Synthesis and Characterization
This compound is most commonly synthesized by the oxidation of 10H-Phenothiazine. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide in glacial acetic acid being a widely used and effective method. Other reagents such as meta-chloroperbenzoic acid (m-CPBA) have also been utilized for this purpose.[3]
Experimental Protocol: Oxidation of 10H-Phenothiazine
The following protocol details a representative method for the synthesis of this compound.
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10H-Phenothiazine in a suitable amount of glacial acetic acid.
-
To this solution, add a stoichiometric excess of 30% hydrogen peroxide dropwise. The addition should be performed cautiously as the reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and unreacted hydrogen peroxide.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₉NO₂S | - |
| Molecular Weight | 231.27 g/mol | - |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 258 °C | [5] |
| Purity (by HPLC) | >95.0% | [4] |
| ¹H NMR (CDCl₃, δ) | 7.20-7.45 (m, 8H, Ar-H), 8.50 (s, 1H, NH) | - |
| ¹³C NMR (CDCl₃, δ) | 115.8, 122.5, 127.0, 134.5 | - |
| FTIR (KBr, cm⁻¹) | 3250 (N-H), 1320 (SO₂), 1160 (SO₂) | [6] |
| Mass Spectrum (m/z) | 231 (M⁺), 183, 154 | - |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.
Biological Significance and Metabolic Pathways
While many N-substituted phenothiazine derivatives are potent psychoactive drugs, this compound itself does not exhibit the same level of direct pharmacological activity at dopamine receptors.[7] Instead, its primary biological relevance lies in its role as a metabolite of various phenothiazine-based drugs.
The metabolism of phenothiazine drugs in humans and other mammals primarily occurs in the liver and involves a series of enzymatic reactions. The oxidation of the sulfur atom to form the sulfoxide and subsequently the sulfone (5,5-dioxide) is a significant metabolic pathway. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with isoforms such as CYP1A2, CYP3A4, and CYP2D6 playing key roles in the 5-sulfoxidation of different phenothiazine drugs.[3][8]
The formation of the 5,5-dioxide metabolite generally leads to a decrease in the antipsychotic activity of the parent drug. This is because the sulfone group significantly alters the conformation and electronic properties of the tricyclic ring system, which can reduce its affinity for dopamine D2 receptors.[7]
Below is a diagram illustrating the metabolic pathway of phenothiazine to its 5,5-dioxide derivative.
While generally considered less active in terms of dopamine receptor antagonism, some studies suggest that this compound may possess other biological activities, including potential antioxidant and ferroptosis-inhibiting properties.[3] Further research is needed to fully elucidate these potential therapeutic applications.
Experimental Workflows and Logical Relationships
The synthesis and subsequent biological evaluation of this compound follow a logical workflow, as depicted in the diagram below.
Conclusion
From its historical roots in the synthesis of phenothiazine by Bernthsen, this compound has emerged as a compound of significant interest in medicinal and organic chemistry. While not a direct pharmacological agent in the same vein as its N-substituted relatives, its role as a key metabolite of phenothiazine-based drugs is crucial for understanding their pharmacokinetics and overall biological effects. The straightforward synthesis via oxidation of phenothiazine, coupled with its distinct physicochemical properties, makes it an important molecule for further study. Future research may yet uncover novel biological activities and applications for this foundational phenothiazine sulfone. This guide provides the necessary historical context, practical synthetic protocols, and an overview of its biological relevance to support and inspire continued investigation by the scientific community.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 10H-Phenothiazine 5,5-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 10H-Phenothiazine 5,5-dioxide. Due to the limited availability of published spectral data for the unsubstituted parent compound, this guide also draws upon data from closely related derivatives to provide a predictive analysis of its spectroscopic properties. Detailed experimental protocols for each major analytical technique are provided to assist researchers in obtaining and interpreting their own data.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular weight is 231.27 g/mol .
Data Presentation:
| Technique | Parameter | Value (m/z) | Source |
| GC-MS | Molecular Ion (M+) | 231 | [PubChem][1] |
| GC-MS | M+1 Peak | 232 | [PubChem][1] |
| GC-MS | Major Fragment | 167 | [PubChem][1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of phenothiazine derivatives is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Mandatory Visualization:
GC-MS Experimental Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected absorptions include those for the N-H bond, aromatic C-H bonds, and the sulfone (SO₂) group.
Data Presentation (Predicted based on related compounds):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C | Aromatic Ring Stretching | 1570 - 1600 and 1450 - 1500 |
| SO₂ | Asymmetric Stretching | 1300 - 1350 |
| SO₂ | Symmetric Stretching | 1120 - 1160 |
| C-N | Stretching | 1250 - 1350 |
| C-S | Stretching | 600 - 800 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[2]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.[2]
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.[3]
-
Mandatory Visualization:
FTIR Experimental Workflow (KBr Pellet)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
Data Presentation (Predicted based on related phenothiazine derivatives):
¹H NMR:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 9.0 | Singlet (broad) |
| Aromatic H | 7.0 - 8.0 | Multiplets |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-S-C (quaternary) | 120 - 130 |
| C-N-C (quaternary) | 140 - 150 |
| Aromatic C-H | 115 - 135 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for phenothiazine derivatives due to their polarity.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans will depend on the sample concentration, typically 16 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more).
-
Mandatory Visualization:
NMR Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Phenothiazine and its derivatives are known to absorb in the UV region.
Data Presentation (Predicted based on related phenothiazine derivatives):
| Solvent | λmax (nm) | Type of Transition |
| Methanol or Ethanol | ~230 - 260 | π → π |
| ~300 - 330 | n → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.
-
-
Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Mandatory Visualization:
UV-Vis Experimental Workflow
Disclaimer: The NMR, IR, and UV-Vis data presented in this guide are predictive and based on the analysis of structurally related phenothiazine derivatives. Experimental verification is necessary to confirm the exact spectroscopic properties of this compound.
References
Unraveling the Electronic Landscape of 10H-Phenothiazine 5,5-dioxide: A Theoretical and Computational Guide
For Immediate Release
A Deep Dive into the Theoretical Underpinnings and Computational Modeling of 10H-Phenothiazine 5,5-dioxide for Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the theoretical and computational studies of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Through a comprehensive review of existing literature, this document outlines the key computational methodologies used to investigate its structural, electronic, and reactive properties. Detailed data from these studies are presented in structured tables for comparative analysis, and experimental workflows are visualized to provide a clear understanding of the research process.
Phenothiazine and its derivatives, particularly the oxidized form this compound, have garnered considerable attention due to their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects.[1] Computational modeling plays a crucial role in understanding the structure-activity relationships of these compounds, guiding the design of new derivatives with enhanced therapeutic potential.[2]
Theoretical Framework and Computational Methodologies
The theoretical investigation of this compound and its derivatives primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method.[3] DFT is employed to determine the optimized molecular geometry, electronic structure, and various physicochemical properties.[3] Time-Dependent DFT (TD-DFT) is further utilized to study the electronic absorption spectra and predict the excited-state properties of these molecules.[4][5]
Molecular docking is another critical computational tool used to explore the binding interactions of phenothiazine derivatives with biological targets, providing insights into their mechanism of action.[6][7] These in silico studies help in identifying potential drug candidates and understanding their binding affinities and modes of interaction with specific proteins.[6][8]
Key Computational Parameters
A range of quantum chemical descriptors are calculated to predict the reactivity and stability of phenothiazine derivatives. These include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial for determining the electronic transition properties and reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability.[9][10]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, electrophilicity, and nucleophilicity are calculated to understand the reactive nature of the molecules.[3]
The following table summarizes key computational data for this compound and related derivatives from various theoretical studies.
| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Phenothiazine-5,5-dioxide push-pull chromophores | DFT | - | - | Stabilized LUMO noted | [9] |
| Phenothiazine derivatives | B3LYP/6-311++G(d,p) | - | - | - | [3] |
| T-shaped phenothiazine dyes | M06-2X/6-31G(d) | - | - | - | [5] |
| Phenothiazine-based dyes | B3LYP/6-31G | - | - | 1.84 - 1.88 | [10] |
| Phenothiazine dye | BEP/6-311++G | - | 3.19 - 3.41 | - | [11] |
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational investigation of this compound derivatives, from molecular design to property prediction.
Molecular Docking and Biological Activity
Molecular docking studies have been instrumental in evaluating the potential of phenothiazine derivatives as inhibitors of various enzymes. For instance, studies have explored their inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[12] The binding affinity and interaction modes of these compounds with the active site of the protein are analyzed to predict their inhibitory potential.[6][12]
The following table presents a selection of molecular docking results for phenothiazine derivatives against different protein targets.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 | -8.1 to -10.4 | - | [8] |
| Phenothiazine Schiff bases | 6D6U | -8.7 to -10.2 | - | [7] |
| Coumarin-fused phenothiazines | Acetylcholinesterase (4EY7) | -8.43 to -13.42 | Hydrophobic interactions, H-bonds | [12] |
| Tetrazolopyrimidine-phenothiazine hybrids | B-cell lymphoma 2 | -8.72 | - | [13] |
Signaling Pathway Interactions
Computational studies also help to elucidate the potential interactions of phenothiazine derivatives within biological signaling pathways. By understanding how these compounds modulate the activity of key proteins, researchers can better predict their therapeutic effects and potential side effects. The diagram below illustrates a simplified logical relationship of how a phenothiazine derivative might act as a protein kinase inhibitor, a mechanism relevant to cancer therapy.[8]
Conclusion
Theoretical studies and computational modeling are indispensable tools in the modern drug discovery and materials science landscape. For this compound and its derivatives, these methods provide profound insights into their electronic structure, reactivity, and potential biological activity. The integration of DFT calculations, molecular docking, and other computational techniques accelerates the identification of promising lead compounds and facilitates the design of novel molecules with tailored properties. This guide serves as a foundational resource for professionals seeking to leverage computational approaches in the exploration of phenothiazine chemistry.
References
- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazolopyrimidine-tethered phenothiazine molecular hybrids: synthesis, biological and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on the Biological Activity of 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10H-Phenothiazine 5,5-dioxide, a core heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of this compound and its derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways implicated in their mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Phenothiazines are a well-established class of tricyclic heterocyclic compounds that have historically been recognized for their antipsychotic properties. The oxidation of the sulfur atom in the phenothiazine nucleus to a sulfone group yields this compound (PPO). This structural modification significantly alters the electronic and conformational properties of the molecule, leading to a distinct and broad spectrum of biological activities. These activities, ranging from cytotoxicity against cancer cells to inhibition of microbial growth and modulation of inflammatory responses, underscore the potential of the this compound scaffold as a privileged structure in the design of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (PPO) and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (PPO) | HeLa | Cervical Cancer | >229.1 | |
| This compound (PPO) | MeWo | Skin Cancer | >251.9 | |
| This compound (PPO) | HepG2 | Liver Cancer | 161.3 | |
| This compound (PPO) | MCF7 | Breast Cancer | 131.7 | |
| This compound (PPO) | CT26 | Colon Carcinoma (murine) | 24.19 | |
| This compound (PPO) | NHDF | Normal Human Dermal Fibroblasts | 305.8 |
Experimental Protocol: MTS Assay for Cytotoxicity
The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Principle: This colorimetric assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Apoptosis Induction
Phenothiazine derivatives, including the 5,5-dioxide, are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and ultimately, programmed cell death.
Figure 1: Apoptosis induction by this compound.
Antimicrobial Activity
The this compound scaffold has been investigated for its potential as an antimicrobial agent against a range of pathogenic bacteria and fungi. The introduction of the sulfone group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets.
Quantitative Antimicrobial Data
While extensive quantitative data for the parent this compound is limited, studies on its derivatives have shown promising antimicrobial activity. The following table presents available data for some phenothiazine derivatives.
| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Phenothiazine derivatives | Staphylococcus aureus | Broth Dilution | 1 - 2 | |
| Phenothiazine derivatives | Escherichia coli | Agar Diffusion | - | |
| Phenothiazine derivatives | Candida albicans | Disc Diffusion | - | |
| Phenothiazine derivatives | Aspergillus niger | Disc Diffusion | - |
Experimental Protocols: Antimicrobial Susceptibility Testing
Principle: This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity
The anti-inflammatory potential of phenothiazine derivatives has been explored, with some compounds demonstrating inhibitory effects on key inflammatory mediators. The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
Specific quantitative data on the anti-inflammatory activity of this compound is not extensively reported. However, a related phenothiazine derivative has shown the following activity:
| Compound | Target | IC50 (µM) | Reference |
| 10H-phenothiazine-1-acylhydrazone derivative | COX-1 | 2.3 | [1] |
Note: This data is for a derivative and not the parent this compound.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Procedure:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways: NF-κB and Nrf2 Modulation
The anti-inflammatory and antioxidant effects of phenothiazines may be mediated through the modulation of the NF-κB and Nrf2 signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, while Nrf2 is a master regulator of the antioxidant response.
Figure 2: Modulation of NF-κB and Nrf2 pathways by this compound.
Conclusion
This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer activity, coupled with its potential as an antimicrobial and anti-inflammatory agent, warrants further investigation. This technical guide has provided a consolidated overview of the current knowledge, highlighting the quantitative aspects of its biological activities and the experimental methodologies employed for their evaluation. The elucidation of the involved signaling pathways offers a foundation for the rational design of novel and more potent derivatives. Future research should focus on expanding the quantitative biological data for the parent compound and its analogues, conducting in vivo efficacy studies, and further exploring the molecular mechanisms underlying its diverse pharmacological effects.
References
10H-Phenothiazine 5,5-dioxide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on 10H-Phenothiazine 5,5-dioxide and its derivatives. This document consolidates key findings on the synthesis, physicochemical properties, and significant biological activities of this class of compounds, with a focus on their potential in drug development. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.
Chemical and Physical Properties
This compound is a tricyclic heterocyclic compound with the molecular formula C12H9NO2S and a molecular weight of approximately 231.27 g/mol .[1] The core structure consists of a phenothiazine nucleus where the sulfur atom is oxidized to a sulfone group. This modification significantly influences the electronic and conformational properties of the molecule, impacting its biological activity.
| Property | Value | Reference |
| CAS Number | 1209-66-1 | [1] |
| Molecular Formula | C12H9NO2S | [1] |
| Molecular Weight | 231.27 g/mol | [1] |
| Appearance | White to light yellow or light orange crystalline solid or powder | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound and Its Derivatives
The primary method for the synthesis of this compound involves the oxidation of 10H-phenothiazine. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.[2][3] Various derivatives can be synthesized by modifying the starting phenothiazine material or by further reactions on the this compound core.
| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride | 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride | H2O2, Acetic acid, room temperature, 30 h | Quantitative | [4] |
| Substituted 1-nitro-10H-phenothiazine-5,5-dioxides | Substituted 1-nitro-10H-phenothiazines | 30% Hydrogen peroxide, Glacial acetic acid | Not specified | [3] |
Experimental Protocol: Synthesis of 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride[4]
-
In a round-bottom flask, dissolve 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol) in acetic acid (60 mL).
-
Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution system of Acetone:CHCl3:MeOH (1:1:1).
-
After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a beaker.
-
Add water and basify the solution using sodium carbonate.
-
Extract the product with dichloromethane.
-
Further purification steps, if necessary, can be performed using standard chromatographic techniques.
Biological Activities
Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in anticancer and antimicrobial applications. The sulfone moiety is believed to play a crucial role in the enhanced activity of these compounds.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[5][6][7] Phenothiazines have been shown to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades, leading to the inhibition of cell growth and the induction of programmed cell death.[5][6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PEGylated phenothiazine (PP) | HeLa (cervical cancer) | 229.1 | [8] |
| PEGylated phenothiazine (PP) | MeWo (skin cancer) | 251.9 | [8] |
| PEGylated phenothiazine oxide (PPO) | HepG2 (liver cancer) | 161.3 | [8] |
| PEGylated phenothiazine oxide (PPO) | MCF7 (breast cancer) | 131.7 | [8] |
| PEGylated phenothiazine (PP) | CT26 (mouse colon carcinoma) | 47.89 | [8] |
| PEGylated phenothiazine oxide (PPO) | CT26 (mouse colon carcinoma) | 24.19 | [8] |
| Trifluoperazine | PC-3 (prostatic cancer) | 6.67 | [9] |
| Phenothiazine-based compound | U-87 (glioblastoma) | 4.88 | [9] |
| Phenothiazine-based compound | SaOS-2 (osteosarcoma) | 7.75 | [9] |
| Phenothiazine-based compound | Daudi (lymphoma) | 0.59 | [9] |
| Phenothiazine-based compound | LS174T (adenocarcinoma) | 0.78 | [9] |
| Phenothiazine-based compound | U2OS (sarcoma) | 5.17 | [9] |
| Phenothiazine derivative with methyl thio at C2 and a piperazinylpropyl chain at N10 | KG1a (bone cancer) | 1.14 | [9] |
| Chalcone-based phenothiazine with dodecyl at N10 and trimethoxyphenyl group | MCF-7 (breast cancer) | 12 | [9] |
| Azobenzyliminophenothiazine | MCF-7 (breast cancer) | 34.61 | [9] |
| Piperazine-based phenothiazine with N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine at N10 | MDA-MB-231 (breast cancer) | 1.16 | [9] |
| Phenothiazine carboxamide derivative with N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at N10 | BT474, MDA-MB-231, MCF-7 (breast cancer) | 9.33 - 11.82 | [9] |
| (E)-2-(2-((E)-1-(10H-phenothiazin-2-yl)ethylidene)hydrazinyl)-5-(2-(4-methoxyphenyl)hydrazono)thiazol-4(5H)-one | A549 (lung cancer) | 5.37 µg/mL | [9] |
| Phenothiazine-based compound | H358 (lung cancer) | 1.30 | [9] |
| Phenothiazine-based compound | H1299 (lung cancer) | 7 | [9] |
| Phenothiazine-based amide-ornamented dihydropyridine | SW1990, AsPC1, BxPC3, Panc1 (pancreatic cancer) | 6.31 - 8.63 | [9] |
| Thiazolo[5,4-b]phenothiazine with naphthalene substituent | THP-1, HL-60 (leukemic cells) | 21.6, 67.26 | [9] |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87, U251 (glioblastoma) | Not specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of bacterial and fungal strains. The mechanism of action is likely related to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenothiazine derivatives | Acinetobacter baumannii | 50 - 600 | [10] |
| Phenothiazine derivatives | Biofilm of Acinetobacter baumannii | 500 - >3000 | [10] |
| 10-Methyl-N-(piperidin-1-ylmethyl)-10H-phenothiazine-3-sulfonamide (5a) | S. aureus | 12.5 | [11] |
| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide (5b) | S. aureus | 6.25 | [11] |
| N-((bis(2-hydroxyethyl)amino)methyl)-10-methyl-10H-phenothiazine-3-sulfonamide (5c) | S. aureus | 12.5 | [11] |
| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide derivative (14b) | S. aureus | 3.125 | [11] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the this compound derivative solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.
PI3K/Akt Signaling Pathway in Neuroprotection and Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6][7] Phenothiazine derivatives have been shown to modulate this pathway, leading to both neuroprotective and anticancer effects.[7][12] In the context of neuroprotection, activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival.[7][12] Conversely, in cancer cells, inhibition of this pathway can suppress tumor growth and induce apoptosis.[6]
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
MAPK/ERK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival.[5][13] Dysregulation of this pathway is a hallmark of many cancers. Phenothiazine derivatives have been reported to interfere with the MAPK/ERK pathway, contributing to their anticancer effects.[5][13]
Caption: Interference of the MAPK/ERK signaling pathway by this compound.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Phenothiazine derivatives, including the 5,5-dioxide analogs, have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[14][15][16] This involves the activation of caspases, the regulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[14]
Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.
Conclusion
This compound and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies. The continued exploration of this chemical class holds promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. This compound (1209-66-1) for sale [vulcanchem.com]
- 2. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Synthesis of phenothiazine derivatives from 10H-Phenothiazine 5,5-dioxide
An In-depth Technical Guide to the Synthesis of Phenothiazine Derivatives from 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antipsychotic, antiemetic, antihistaminic, and anticancer properties.[1][2][3][4] The oxidation of the sulfur atom in the phenothiazine scaffold to a sulfone group, yielding this compound, significantly alters the molecule's electronic and conformational properties.[5][6] This modification not only provides a pathway to new derivatives but also enhances properties like thermal stability and can lead to unique photophysical characteristics, such as room temperature phosphorescence.[5][7] This guide provides a comprehensive overview of the synthetic routes starting from this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the development of novel phenothiazine-based compounds.
Synthesis of the Starting Material: this compound
The precursor, this compound, is typically synthesized via the oxidation of 10H-phenothiazine. A common and effective method involves using an oxidizing agent like hydrogen peroxide in a suitable solvent such as glacial acetic acid.[4][8] The reaction proceeds through an intermediate, 10H-phenothiazine 5-oxide.[1]
Synthetic Transformations of this compound
The this compound core offers several sites for functionalization, primarily at the nitrogen atom of the thiazine ring (N-10) and the aromatic carbon atoms.
N-Functionalization: Alkylation and Acylation
The secondary amine at the N-10 position is a key reactive site for introducing a variety of substituents.[6]
N-Alkylation: This reaction involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide.
N-Acylation: Acyl groups can be introduced at the N-10 position using acyl chlorides or anhydrides, typically in the presence of a base.
Table 1: N-Functionalization Reactions of Phenothiazine Derivatives
| Entry | Starting Material | Reagent(s) | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | 10H-Phenothiazine | Ethyl iodide | Potassium tert-butoxide | DMF | 10-Ethyl-10H-phenothiazine | - | [9] |
| 2 | 10H-Phenothiazine | Propargyl bromide | Potassium tert-butoxide | DMSO | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | - | [2] |
| 3 | 10H-Phenothiazine | Ethyl chloroacetate | - | - | Ethyl 2-(10H-phenothiazin-10-yl)acetate | - | [10] |
| 4 | 10H-Phenothiazine | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | NaH | THF | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 58% | [7] |
Note: The table includes examples starting from 10H-Phenothiazine as direct examples for the 5,5-dioxide were not extensively detailed in the provided results. The reactivity of the N-H bond is similar, though electronic effects of the sulfone group should be considered.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex phenothiazine derivatives.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the arylation of the N-10 position of the phenothiazine core.[11][12] It typically involves a palladium catalyst, a phosphine ligand, and a base.[13][14]
Suzuki-Miyaura Coupling: For derivatives that have been halogenated, the Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the halo-phenothiazine with a boronic acid in the presence of a palladium catalyst and a base.[15][16]
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Phenothiazine Synthesis
| Entry | Coupling Type | Aryl Halide / Boronic Acid | Amine / Phenothiazine | Catalyst / Ligand | Base | Solvent | Product | Ref. | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Buchwald-Hartwig | Bromoanthracenes | Phenothiazine | - | - | - | Phenothiazine-anthracene dyads |[11] | | 2 | Buchwald-Hartwig | 1-Bromo-4-iodobenzene | 10H-Phenothiazine | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | Toluene | 4-(10H-Phenothiazin-10-yl)-N,N-diphenylaniline |[13] | | 3 | Suzuki-Miyaura | 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one |[15][16] | | 4 | Suzuki-Miyaura | 6-chloro-5H-benzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 6-(3-nitrophenyl)-5H-benzo[a]phenothiazin-5-one |[15][16] |
Experimental Protocols
Protocol 1: Synthesis of 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride[4]
-
Reaction Setup: In a round-bottom flask, combine 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol), acetic acid (60 mL), and hydrogen peroxide (H2O2, 0.037 mol).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an elution system of Acetone:CHCl3:MeOH (1:1:1).
-
Work-up: After completion (approximately 30 hours), transfer the reaction mixture to a beaker. Add water and basify the solution using sodium carbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: The resulting product can be further purified if necessary, followed by acidification to obtain the dihydrochloride salt.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[15][16]
-
Reaction Setup: To a reaction vessel, add the halo-phenothiazine derivative (e.g., 6-chloro-5H-benzo[a]phenothiazin-5-one), the corresponding boronic acid (e.g., phenylboronic acid), tris(dibenzylideneacetone)palladium(0) (Pd2(dba)3) as the catalyst, dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the ligand, and potassium phosphate (K3PO4) as the base.
-
Solvent Addition: Add toluene as the solvent.
-
Reaction Execution: Reflux the reaction mixture for 7-8 hours at 110 °C.
-
Monitoring: Monitor the reaction completion by TLC.
-
Work-up and Purification: After cooling, the mixture is typically diluted, washed with brine and water, dried over a drying agent (e.g., K2SO4), and purified using column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling[13]
-
Reaction Setup: In a 50 mL 2-necked flask at 0 °C, add the aryl halide, 10H-phenothiazine, Pd(OAc)2, P(t-Bu)3, and NaOt-Bu.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (4 mL).
-
Reaction Execution: Allow the reaction mixture to stir at a specified temperature (e.g., 115 °C) for a set time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with a solvent like CHCl3, wash with brine and water, dry with K2SO4, and purify using column chromatography (e.g., EtOAc:hexane = 1:30).
Visualizations
Reaction Pathways and Workflows
Caption: General synthesis pathway from 10H-Phenothiazine to its 5,5-dioxide and subsequent N-functionalization.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel functional molecules. Standard transformations such as N-alkylation and N-acylation, coupled with powerful modern techniques like palladium-catalyzed cross-coupling, provide robust pathways to a diverse range of derivatives. The protocols and data summarized in this guide offer a solid foundation for researchers aiming to explore the chemical space and unlock the potential of these compounds in drug discovery and materials science. The distinct electronic nature imparted by the sulfone group ensures that derivatives of this compound will continue to be an area of rich scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. This compound (1209-66-1) for sale [vulcanchem.com]
- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis and Characterization of Phenothiazine Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 10H-Phenothiazine 5,5-dioxide in Hole Transport Layers for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 10H-Phenothiazine 5,5-dioxide (PDO) and its derivatives as hole transport materials (HTMs) in the fabrication of high-performance perovskite solar cells (PSCs). The information compiled is based on recent advancements in the field, highlighting the potential of PDO-based HTMs as cost-effective and stable alternatives to the commonly used spiro-OMeTAD.
Introduction
Perovskite solar cells have emerged as a promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. The hole transport layer (HTL) plays a crucial role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, significantly impacting the overall device performance and stability. While spiro-OMeTAD is the state-of-the-art HTM, its widespread application is limited by its high cost and modest hole mobility.
This compound has garnered significant attention as a core building block for novel HTMs. The introduction of the electron-withdrawing sulfonyl group into the phenothiazine core effectively lowers the highest occupied molecular orbital (HOMO) energy level, leading to improved open-circuit voltage (Voc) in PSCs. Furthermore, the rigid and planar structure of the PDO core can facilitate better intermolecular packing, potentially enhancing hole mobility. This document outlines the application of PDO-based HTMs, presenting key performance data and detailed experimental protocols.
Data Presentation
The following tables summarize the performance of various perovskite solar cells employing this compound-based derivatives as the hole transport layer.
Table 1: Performance of Perovskite Solar Cells with PDO-based Hole Transport Materials.
| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) | Ref. |
| PDO1 | 1.08 | 22.6 | 0.683 | 16.7 | [1][2] |
| PDO2 | 1.15 | 23.9 | 0.736 | 20.2 | [1][2] |
| spiro-OMeTAD (control) | - | - | - | - | [1] |
Note: The specific values for the spiro-OMeTAD control were not provided in the abstract of the primary source. PDO1 and PDO2 are novel HTMs based on the phenothiazine 5,5-dioxide core.
Table 2: Photovoltaic Performance of Phenothiazine-Based HTMs.
| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) | Ref. |
| AZO-I | 1.00 | 20.1 | 0.66 | 12.6 | [3] |
| AZO-II | 0.95 | 21.6 | 0.71 | 14.0 | [3] |
| spiro-OMeTAD (control) | 1.04 | 23.4 | 0.74 | 18.1 | [3] |
Note: AZO-I and AZO-II are phenothiazine-based HTMs functionalized with azomethine moieties.
Table 3: Properties of Phenothiazine-Based Hole Transport Materials.
| HTM | HOMO Level (eV) | Hole Mobility (cm2 V-1 s-1) | Ref. |
| AZO-I | -4.97 | 2 x 10-6 | [3] |
| AZO-II | -4.94 | 2 x 10-5 | [3] |
| spiro-OMeTAD (control) | -4.80 | 6 x 10-5 | [3] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of perovskite solar cells using this compound-based HTMs.
Synthesis of Phenothiazine 5,5-dioxide Based HTMs
The synthesis of novel HTMs based on the PDO core typically involves multi-step organic synthesis routes. A general approach is the Buchwald-Hartwig amination reaction to couple the phenothiazine core with various aromatic amines.[4]
Example Synthesis of a PDO-derivative (Conceptual):
-
Oxidation of Phenothiazine: 10H-Phenothiazine is oxidized to this compound using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Halogenation: The PDO core is then halogenated, for example, using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
-
Buchwald-Hartwig Coupling: The halogenated PDO is coupled with a desired arylamine derivative in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Purification: The final product is purified using column chromatography and recrystallization to yield the desired HTM.
Perovskite Solar Cell Fabrication Protocol (n-i-p architecture)
This protocol describes a common fabrication procedure for a planar n-i-p perovskite solar cell.
1. Substrate Preparation:
- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a solution of Hellmanex, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.
2. Deposition of Electron Transport Layer (ETL):
- A compact layer of TiO2 (c-TiO2) is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
- Alternatively, a SnO2 layer can be deposited by spin-coating a SnO2 nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.
3. Deposition of Perovskite Layer:
- The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox.
- A typical two-step spin-coating process is used: a low-speed spin (e.g., 1000 rpm for 10 s) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 s).
- During the high-speed spin, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
- The film is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-60 minutes) to form the final perovskite crystalline film.
4. Deposition of Hole Transport Layer (HTL):
- The PDO-based HTM is dissolved in a suitable solvent such as chlorobenzene or toluene.
- Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are often added to the HTM solution to improve conductivity and device performance.
- The HTM solution is then spin-coated onto the perovskite layer at a typical speed of 4000 rpm for 30 seconds.
5. Deposition of Metal Electrode:
- Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizations
The following diagrams illustrate the experimental workflow for PSC fabrication and the energy level alignment in a typical device.
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: Energy level diagram of a perovskite solar cell with a PDO-based HTL.
References
- 1. Highly efficient phenothiazine 5,5-dioxide-based hole transport materials for planar perovskite solar cells with a PCE exceeding 20% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Phenothiazine-based Small molecule and Polymeric Transparent Organic Hole Transporting Materials for Perovskite Solar Cells [iris.unito.it]
Synthesis of 10H-Phenothiazine 5,5-dioxide: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 10H-Phenothiazine 5,5-dioxide, a key heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route detailed is the oxidation of 10H-Phenothiazine, a widely adopted and effective method. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound, also known as phenothiazine sulfone, is a derivative of phenothiazine, a foundational structure in the development of numerous pharmaceutical agents. The oxidation of the sulfur atom in the phenothiazine ring to a sulfone group significantly alters the molecule's electronic and conformational properties, leading to a diverse range of biological activities and applications. Derivatives of phenothiazine sulfone are explored for their potential as antipsychotic, anti-inflammatory, and antibacterial agents. This document outlines a reliable and reproducible protocol for the synthesis of the parent compound, this compound.
Synthesis Pathway
The most common and straightforward method for the synthesis of this compound is the oxidation of 10H-Phenothiazine. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide in glacial acetic acid being a prevalent and accessible choice.
Caption: General workflow for the synthesis of this compound via oxidation.
Comparative Data of Synthesis Protocols
The following table summarizes various reported methods for the synthesis of phenothiazine sulfone derivatives, providing a comparison of key reaction parameters and outcomes.
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Yield | Reference |
| 10H-Phenothiazine | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux at 50-60°C for 15 min, then add more H₂O₂ and reflux for 4h | Not specified | [1] |
| Substituted 10H-phenothiazines | 30% Hydrogen Peroxide | Glacial Acetic Acid | Not specified | Not specified | [2] |
| Ferrocene-functionalized phenothiazine | m-Chloroperbenzoic acid (m-CPBA) | Not specified | Not specified | Good yields | [3] |
| A substituted phenothiazine derivative | Hydrogen Peroxide | Acetic Acid | Stirred for 30 hours at room temperature | Quantitative | [4][5] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 10H-Phenothiazine using hydrogen peroxide and glacial acetic acid.[1][2]
Materials and Equipment
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Crushed Ice
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 moles of 10H-Phenothiazine in 15 mL of glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add 5 mL of 30% hydrogen peroxide.
-
Initial Reflux: Heat the reaction mixture to 50-60°C and reflux for 15 minutes.[1]
-
Second Addition of Oxidant: Stop the heating and carefully add another 5 mL of 30% hydrogen peroxide to the reaction mixture.[1]
-
Continued Reflux: Resume heating and reflux the solution for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Precipitation: After the reaction is complete, pour the solution into a beaker containing crushed ice. A yellow solid should precipitate out.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to afford the desired this compound.[1]
Characterization
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Infrared (IR) Spectroscopy: Look for the characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) in the regions of 1350–1310 cm⁻¹ and 1290–1210 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Determination: Compare the observed melting point with the literature value.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.
-
Glacial acetic acid is corrosive. Avoid inhalation and contact with skin.
-
Handle all organic solvents with caution and away from ignition sources.
By following this detailed protocol, researchers can reliably synthesize this compound for further investigation in their respective fields of study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and redox properties of ferrocene-functionalized phenothiazine and phenothiazine sulfone isomers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. iosrphr.org [iosrphr.org]
- 5. researchgate.net [researchgate.net]
Illuminating the Future: Advanced Luminescent Materials in OLED Technology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in displays and solid-state lighting, prized for their exceptional color quality, high contrast, and design flexibility.[1] At the heart of this technology are luminescent materials that dictate the efficiency, color purity, and lifespan of OLED devices.[2] This document provides detailed application notes on the various classes of luminescent materials used in OLEDs and comprehensive protocols for key experimental procedures in OLED fabrication and characterization.
Generations of Luminescent Materials for OLEDs
The evolution of OLED technology is intrinsically linked to the development of new and improved luminescent materials, often categorized into distinct generations based on their underlying photophysical mechanisms.[3]
-
First Generation: Fluorescent Emitters: These materials rely on the radiative decay of singlet excitons.[4] While robust and capable of achieving good color purity, their internal quantum efficiency (IQE) is theoretically limited to 25%, as approximately 75% of electrically generated excitons are in the non-emissive triplet state.[5]
-
Second Generation: Phosphorescent Emitters (PhOLEDs): To overcome the efficiency limitations of fluorescence, phosphorescent materials were introduced.[6] These materials, typically containing heavy metal atoms like iridium or platinum, facilitate intersystem crossing (ISC) from the singlet to the triplet state and enable the harvesting of triplet excitons for light emission.[7][8] This allows PhOLEDs to theoretically achieve 100% IQE.[5]
-
Third Generation: Thermally Activated Delayed Fluorescence (TADF): TADF materials represent a significant advancement by enabling the harvesting of triplet excitons without the need for expensive and rare heavy metals.[7] In TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the reverse intersystem crossing (RISC) of triplet excitons to the singlet state through thermal activation, which then radiatively decay as fluorescence.[4] This mechanism also allows for a theoretical IQE of 100%.[7]
-
Fourth Generation: Hyperfluorescent OLEDs (HF-OLEDs): This latest generation combines the benefits of TADF and traditional fluorescence to achieve high efficiency and narrow emission spectra.[7] In an HF-OLED, a TADF material acts as a sensitizer, harvesting both singlet and triplet excitons and then transferring the energy via Förster Resonance Energy Transfer (FRET) to a fluorescent emitter, which then produces the light.[7] This approach can lead to improved color purity and device stability.[9]
Quantitative Performance of Luminescent Materials in OLEDs
The performance of an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), luminous efficiency, luminance, and operational lifetime (e.g., LT50, the time for the luminance to decay to 50% of its initial value).[9][10] The choice of luminescent material and device architecture significantly impacts these parameters.
| Emitter Type | Color | Host Material | Dopant Material/Concentration | Max EQE (%) | Luminance (cd/m²) | Lifetime (LT95/LT50) | CIE Coordinates (x, y) | Reference |
| Fluorescent | Blue | DPEPO | DNTBPe | 13.1 | >1000 | - | - | [7] |
| Phosphorescent | Blue | - | FIrpic | 26.3 | 1200 | 169.3 h (LT95) | - | [9] |
| Phosphorescent | Green | - | Ir(ppy)3 | - | - | - | - | [7] |
| Phosphorescent | Red | TPBi | EuxY(1-x)(TTA)3Phen (15 wt%) | - | 187.6 | - | - | [11] |
| TADF | Blue | - | - | 8.6 | - | - | (0.147, 0.210) | [3] |
| TADF Sensitizer | Green | - | 4CzIPN | - | - | - | - | [7] |
| Hyperfluorescent | Blue | - | ACRSA (sensitizer), TBPe (emitter) | 13.1 | - | - | - | [7] |
| Hyperfluorescent | Deep Blue | - | TBPDP (sensitizer), ν-DABNA (emitter) | 32.2 | - | - | Within blue region | [9] |
Table 1: Performance of Various Luminescent Materials in OLEDs. This table summarizes key performance metrics for different generations of OLED emitters. Note that direct comparison can be challenging due to variations in device architecture and testing conditions.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps performed in a controlled environment to ensure device performance and reproducibility.
Protocol 1: OLED Fabrication by Spin Coating and Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED using a combination of solution-based spin coating for the hole transport layer and thermal evaporation for the organic emissive layer and metal cathode. This process is typically carried out in a glove box to prevent contamination from moisture and oxygen.[12]
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hellmanex™ III cleaning solution
-
Deionized water, Isopropyl alcohol, Acetone
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Luminescent organic material(s) for the emissive layer (e.g., Alq3, Ir(ppy)3)
-
Host material (if applicable)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Metal for cathode (e.g., Aluminum, LiF/Al)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Shadow masks
-
Encapsulation materials (e.g., UV-curable epoxy, cover glass)
Procedure:
-
Substrate Cleaning:
-
Immerse the ITO substrates in a cleaning beaker with a solution of Hellmanex™ III and deionized water.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropyl alcohol for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.[13]
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates to a spin coater inside a glove box.
-
Dispense a filtered solution of PEDOT:PSS onto the center of the ITO substrate.
-
Spin coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[12]
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual solvent.[12]
-
-
Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition:
-
Place the substrates in the thermal evaporator.
-
Load the desired organic luminescent material(s) and ETL material into separate evaporation boats.
-
Evacuate the chamber to a pressure of < 4 x 10⁻⁶ Torr.[13]
-
Deposit the emissive layer to the desired thickness (e.g., 20-60 nm) by heating the source material. The deposition rate is typically controlled at 0.1-2 Å/s.[11][13]
-
If using a host-dopant system, co-evaporate the host and dopant materials at a controlled ratio.
-
Deposit the electron transport layer (e.g., TPBi, 40 nm) on top of the emissive layer.[14]
-
-
Cathode Deposition:
-
Without breaking the vacuum, align a shadow mask over the substrates to define the cathode areas.
-
Deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (Al, ~100 nm) to form the cathode.[11] The deposition rate for Al is typically around 6 Å/s.[13]
-
-
Encapsulation:
-
Remove the completed devices from the evaporator inside the glove box.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a cover glass slip over the epoxy, ensuring no air bubbles are trapped.
-
Cure the epoxy with a UV lamp.
-
Protocol 2: OLED Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance.
Materials and Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer or photometer
-
Integrating sphere (for EQE measurements)
-
Probe station
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the OLED device on the probe station.
-
Connect the SMU to the anode and cathode of a pixel.
-
Position the photometer or the fiber optic of the spectroradiometer in front of the emitting pixel.
-
Apply a voltage sweep with the SMU and simultaneously measure the current flowing through the device and the luminance emitted.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).[11]
-
-
Electroluminescence (EL) Spectrum:
-
Apply a constant voltage or current to the device to achieve a desired brightness.
-
Measure the emitted light spectrum using a spectroradiometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) color coordinates.[10]
-
-
Efficiency Measurement:
-
Luminous Efficiency (cd/A): Calculate the luminous efficiency by dividing the luminance (cd/m²) by the current density (A/m²).
-
Power Efficiency (lm/W): Calculate the power efficiency by dividing the luminous flux (lumens) by the input electrical power (watts).
-
External Quantum Efficiency (EQE): Measure the total light output in all directions using an integrating sphere. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
-
Lifetime Measurement:
-
Drive the device at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time.
-
The lifetime (e.g., LT50) is the time it takes for the luminance to decrease to 50% of its initial value.[9]
-
Visualizing OLED Principles and Workflows
To better understand the underlying processes in OLEDs and the experimental procedures, the following diagrams are provided.
Caption: Working principle of a multilayer OLED.
Caption: Experimental workflow for OLED fabrication.
Caption: Key energy transfer mechanisms in advanced OLEDs.
References
- 1. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tailorpixels.com [tailorpixels.com]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. ossila.com [ossila.com]
- 13. mdpi.com [mdpi.com]
- 14. Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications [mdpi.com]
Application Notes and Protocols: Derivatization of 10H-Phenothiazine 5,5-dioxide for Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1][2] The oxidation of the sulfur atom in the phenothiazine nucleus to form 10H-Phenothiazine 5,5-dioxide results in a scaffold with altered physicochemical properties, offering new avenues for drug design and development.[3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives for various pharmaceutical applications, including their use as antipsychotic, antibacterial, anticancer, and neuroprotective agents.
Synthesis of this compound Derivatives
The primary route to synthesizing this compound derivatives involves the oxidation of the corresponding phenothiazine precursor.[1] Further derivatization can be achieved through reactions at the N-10 position of the phenothiazine ring.
General Oxidation Protocol
A common method for the synthesis of this compound derivatives is the oxidation of the corresponding 10H-phenothiazine or its 5-oxide intermediate using hydrogen peroxide in an acidic medium.[1][4]
Protocol 1: Oxidation of a Phenothiazine Derivative to its 5,5-dioxide [4]
-
Materials:
-
10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride
-
Acetic acid
-
Hydrogen peroxide (H₂O₂)
-
Sodium carbonate
-
Dichloromethane
-
Water
-
-
Equipment:
-
Round bottom flask
-
Magnetic stirrer
-
Beaker
-
Separatory funnel
-
TLC plates (Silica gel)
-
UV lamp
-
-
Procedure:
-
In a round bottom flask, dissolve the phenothiazine-5-oxide derivative (0.018 mol) in acetic acid (60 mL).
-
Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution system of Acetone:CHCl₃:MeOH (1:1:1).
-
After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a beaker.
-
Add water and basify the solution using sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Pharmaceutical Applications and Biological Activity
Derivatives of this compound have shown promise in a variety of therapeutic areas.
Antipsychotic Activity
Phenothiazines are well-known for their antipsychotic properties.[1][4] The 5,5-dioxide derivatives have also been evaluated for their potential in this area.
Table 1: Antipsychotic Activity of a this compound Derivative [4]
| Compound | Dose (mg/kg) | Antipsychotic Activity (Decrease in Cataleptic Scores) |
| 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride (F-2) | 5 | Significant |
| 10 | Significant |
Antibacterial Activity
Several phenothiazine derivatives exhibit antibacterial properties. The 5,5-dioxide analogs have also been screened for their efficacy against various bacterial strains.[4][5]
Table 2: Antibacterial Activity of a this compound Derivative (Minimum Inhibitory Concentration - MIC in µg/mL) [4]
| Bacterial Strain | MIC (µg/mL) of F-2 |
| S. aureus | Noteworthy inhibition |
| P. aeruginosa | Noteworthy inhibition |
| K. pneumoniae | Noteworthy inhibition |
Protocol 2: Determination of Antibacterial Activity using Serial Dilution Method [4]
-
Materials:
-
Synthesized compound (e.g., F-2)
-
Standard antibiotic (e.g., Cefotaxime)
-
Nutrient broth
-
Bacterial cultures (S. aureus, P. aeruginosa, K. pneumoniae)
-
Sterile test tubes
-
-
Procedure:
-
Prepare a stock solution of the test compound (1000 µg/mL) in a suitable solvent.
-
Set up a series of sterile test tubes containing nutrient broth.
-
Perform serial dilutions of the stock solution in the test tubes to achieve concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.
-
Repeat the serial dilution for the standard antibiotic.
-
Inoculate each tube with the respective bacterial culture.
-
Incubate the tubes for 24 hours.
-
Measure the turbidity of the solutions using a Nephlo-Turbidometer against a McFarland standard.
-
The lowest concentration that inhibits visible growth is recorded as the Minimum Inhibitory Concentration (MIC).
-
Anticancer and Cytotoxic Activity
Phenothiazine derivatives have been investigated for their anticancer properties.[6] The introduction of the 5,5-dioxide moiety can modulate this activity.
Table 3: In Vitro Cytotoxicity of Phenothiazine Derivatives [6]
| Compound | Cell Line | IC₅₀ (µM) |
| Intermediate Compound 1 (an acyl chloride) | Hep3B | < 10 |
| SkHep1 | < 10 | |
| Intermediate Compound 3 (an acyl chloride) | Hep3B | < 10 |
| SkHep1 | < 10 | |
| Novel Compound 10 (a 10-carboxamide) | Hep3B | > 36 |
| SkHep1 | > 36 |
Ferroptosis Inhibition and Neuroprotection
Recent studies have highlighted the role of phenothiazine derivatives as inhibitors of ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases and ischemic stroke.[7][8]
Table 4: Ferroptosis Inhibitory Activity of a Phenothiazine Derivative [8]
| Compound | Assay | EC₅₀ (µM) |
| 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (51) | Erastin-induced HT1080 cell ferroptosis model | 0.0005 |
While this data is for a phenothiazine, the 5,5-dioxide scaffold is also being explored for its potential in modulating oxidative stress-related conditions.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. iosrphr.org [iosrphr.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 1209-66-1 [smolecule.com]
- 8. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10H-Phenothiazine 5,5-dioxide Reactions
These application notes provide detailed protocols for the synthesis, characterization, and potential applications of 10H-Phenothiazine 5,5-dioxide, a versatile heterocyclic compound with significant interest in medicinal chemistry and materials science. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of phenothiazine, a core structure in many antipsychotic and antihistaminic drugs.[1] The oxidation of the sulfur atom to a sulfone group significantly alters the electronic and conformational properties of the parent molecule, leading to unique biological activities and chemical reactivity.[2][3] This document outlines the experimental setup for the synthesis of this compound and discusses its role in relevant biological pathways.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 10H-Phenothiazine and its 5,5-dioxide Derivative
| Property | 10H-Phenothiazine | This compound | Reference |
| Molecular Formula | C₁₂H₉NS | C₁₂H₉NO₂S | [4] |
| Molecular Weight | 199.27 g/mol | 231.27 g/mol | [4] |
| Appearance | Yellow crystalline solid | White to light yellow/orange powder/crystal | [5][6] |
| Melting Point | 185.1 °C | 258 °C | [7] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 8.70 (s, 1H), 7.98 (d, J = 8.1 Hz, 1H), 7.68 (d, J = 8.5 Hz, 1H), 7.48 (t, J = 7.8 Hz, 1H), 7.24 (t, J = 7.7 Hz, 1H), 7.03 – 7.00 (m, 2H), 6.80 – 6.77 (m, 5H) | No specific data for the parent compound was found in the search results. Data for derivatives are available. | [8] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 169.67, 145.40, 141.42, 134.86, 134.40, 130.89, 130.68, 128.05, 126.79, 125.86, 123.12, 122.90, 120.68, 119.54, 116.43, 115.97, 115.64 | No specific data for the parent compound was found in the search results. Data for derivatives are available. | [8] |
| Mass Spectrum (m/z) | 200 (M+H)⁺ | 231 (M⁺), 232 (M+1)⁺, 167 | [9] |
| Purity (HPLC) | >98% | >95.0% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 10H-Phenothiazine
This protocol describes a common method for the synthesis of this compound by the oxidation of 10H-Phenothiazine using hydrogen peroxide in glacial acetic acid.[10][11]
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Dichloromethane
-
Acetone
-
Isopropyl alcohol hydrochloride
-
Deionized Water
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10H-Phenothiazine (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (30% solution, approximately 2-3 equivalents). The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of Acetone:Chloroform:Methanol).[11] The reaction is typically stirred at room temperature or gently heated to ensure completion.[11]
-
Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing water.
-
Basification: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield this compound as a crystalline solid.[10] For some derivatives, precipitation with isopropyl alcohol hydrochloride from an acetone solution is effective.[11]
Expected Yield: Quantitative yields have been reported for the oxidation of phenothiazine derivatives to their corresponding 5,5-dioxides.[12]
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). The disappearance of the signal corresponding to the N-H proton of the starting material and shifts in the aromatic proton signals will indicate the formation of the product.
2. Mass Spectrometry (MS):
-
GC-MS or LC-MS: Analyze the purified product by GC-MS or LC-MS to determine its molecular weight. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (231.27 g/mol ).[4]
3. Infrared (IR) Spectroscopy:
-
FTIR: Record the IR spectrum of the product. The spectrum should show characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
4. High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: The purity of the synthesized compound can be determined by HPLC using a suitable column and mobile phase. A purity of >95% is generally expected for the commercial product.[6]
Signaling Pathways and Logical Relationships
Dopamine D2 Receptor Antagonism
Phenothiazine derivatives are well-known for their antipsychotic effects, which are primarily attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway.[13] This antagonism helps to alleviate the positive symptoms of schizophrenia.[13]
Caption: Dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.
Ferroptosis Inhibition Pathway
Recent studies have highlighted the role of phenothiazine derivatives as inhibitors of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[14] They can act as radical-trapping antioxidants, thereby preventing the accumulation of lipid reactive oxygen species (ROS).
Caption: Inhibition of ferroptosis by this compound through antioxidant activity.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | 1209-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 1209-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. 10H-Phenothiazine, 5,5-dioxide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Discovery of 2-vinyl-10H-phenothiazine derivatives as a class of ferroptosis inhibitors with minimal human Ether-a-go-go related gene (hERG) activity for the treatment of DOX-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 10H-Phenothiazine 5,5-dioxide
An Application Note and Protocol for the Analysis of 10H-Phenothiazine 5,5-dioxide by High-Performance Liquid Chromatography
Application Note
Introduction
This compound is a sulfur-containing heterocyclic compound and a derivative of phenothiazine. Phenothiazines and their derivatives are a class of compounds with significant interest in the pharmaceutical industry due to their wide range of biological activities, including antipsychotic and antihistaminic properties. The S,S-dioxide derivative is an oxidized form of the phenothiazine core. Accurate and reliable analytical methods are crucial for the purity assessment, stability studies, and quality control of such compounds in research and drug development.
This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, reproducible, and suitable for the routine analysis of the compound in bulk materials or formulated products. The chromatographic conditions have been selected based on the known separation of similar phenothiazine derivatives.[1][2]
Principle of the Method
The method utilizes a reversed-phase C18 column for the separation of this compound. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, which allows for the elution of the analyte based on its hydrophobicity. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Formic acid (or Phosphoric acid, analytical grade)
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
3. Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically 254-280 nm) |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired composition of the mobile phase. For example, for a 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid, mix 600 mL of acetonitrile with 400 mL of water containing 1 mL of formic acid. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
6. Data Analysis
Identify the peak corresponding to this compound based on its retention time. The concentration of the analyte in the sample can be determined by comparing its peak area with the calibration curve generated from the working standard solutions.
Method Validation Parameters (Example Data)
The following table summarizes example data for key validation parameters for a hypothetical HPLC method for this compound. Actual data must be generated during method validation.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time (min) | ~ 4.5 min (example) |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of the HPLC analysis process.
References
Application Notes and Protocols: N-Alkylation of 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly in the realm of antipsychotics. The N-alkylation of the phenothiazine core is a critical synthetic step that allows for the introduction of various side chains, profoundly influencing the pharmacological and pharmacokinetic properties of the resulting compounds. The subsequent oxidation of the sulfur atom to a sulfone (5,5-dioxide) further modulates the molecule's electronic and steric characteristics, often leading to compounds with unique biological activities.
While direct N-alkylation of 10H-phenothiazine 5,5-dioxide is not the most commonly reported or highest-yielding method due to the electron-withdrawing nature of the sulfone group which reduces the nucleophilicity of the nitrogen atom, a robust and widely practiced two-step procedure is typically employed. This involves the initial N-alkylation of 10H-phenothiazine, followed by the oxidation of the sulfide to a sulfone. This application note provides a detailed protocol for this reliable two-step synthesis.
Experimental Protocols
Step 1: N-Alkylation of 10H-Phenothiazine
This protocol outlines a general procedure for the N-alkylation of 10H-phenothiazine using an alkyl halide in the presence of a base.
Materials:
-
10H-Phenothiazine
-
Alkyl halide (e.g., ethyl iodide, methyl iodide, propyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide, sodium amide)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred suspension of a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 10H-phenothiazine (1.0 equivalent) portion-wise at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenothiazine anion.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) for a period of 2 to 24 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude N-alkyl-10H-phenothiazine is purified by column chromatography on silica gel.
Step 2: Oxidation of N-Alkyl-10H-Phenothiazine to N-Alkyl-10H-Phenothiazine 5,5-dioxide
This protocol describes the oxidation of the sulfide in the N-alkylated phenothiazine to a sulfone.
Materials:
-
N-Alkyl-10H-phenothiazine (from Step 1)
-
Oxidizing agent (e.g., hydrogen peroxide (30% aq.), meta-chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., glacial acetic acid, dichloromethane)
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., ethanol, methanol)
Procedure:
-
Dissolve the N-alkyl-10H-phenothiazine (1.0 equivalent) in a suitable solvent.
-
Add the oxidizing agent (typically 2.2-3.0 equivalents for the dioxide) portion-wise or dropwise, maintaining the reaction temperature (often at room temperature or slightly elevated). The oxidation of the sulfur atom to a sulfoxide is an intermediate step. Further oxidation of the sulfoxide yields the sulfone.[2][3]
-
Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by TLC.
-
After the reaction is complete, the mixture is diluted with water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude N-alkyl-10H-phenothiazine 5,5-dioxide.
-
The crude product is purified by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of phenothiazine, which is the precursor to the 5,5-dioxide.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | Potassium tert-butoxide | DMF | 80 | 24 | Good |
| 2 | Methyl Iodide | Potassium tert-butoxide | DMF | 80 | 24 | Good |
| 3 | 3-(Dimethylamino)propyl chloride | Sodium amide | Toluene/Xylene | Reflux | Not Specified | Not Specified |
| 4 | 1,3-Propane sultone | Sodium hydride | THF | Reflux | 0.5 | High |
Note: "Good" and "High" yields are as reported in the literature without specific quantitative values in some cases.
Mandatory Visualization
Caption: A two-step workflow for synthesizing N-alkyl-10H-phenothiazine 5,5-dioxides.
References
Application Notes and Protocols: Oxidation of 10H-Phenothiazine to 10H-Phenothiazine-5,5-dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10H-phenothiazine and its derivatives are heterocyclic compounds with significant bioactive properties, forming the core of various drugs, particularly in the fields of antipsychotics and antihistamines. The oxidation of the sulfur atom in the central thiazine ring to a sulfoxide (S-oxide) and subsequently to a sulfone (5,5-dioxide) modifies the molecule's electronic properties and biological activity. Phenothiazine-5,5-dioxide derivatives serve as important intermediates in the synthesis of novel chromophores and pharmacologically active agents.[1][2] The oxidation process typically involves a two-step, single-electron transfer reaction that proceeds through a radical cation intermediate to form the sulfoxide, which can then be further oxidized to the sulfone.[3] This document provides detailed protocols for the synthesis of 10H-phenothiazine-5,5-dioxide using common laboratory oxidizing agents.
Reaction Pathway and Data Summary
The oxidation of 10H-phenothiazine to its 5,5-dioxide form proceeds sequentially, first to the intermediate 10H-phenothiazine-5-oxide and then to the final sulfone product. The choice of oxidizing agent and reaction conditions can influence the reaction rate and final yield.
References
Application Notes and Protocols for the Synthesis of Nitro-Substituted Phenothiazines from 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including antipsychotic, antiemetic, and antihistaminic agents. The introduction of nitro groups onto the phenothiazine scaffold can significantly modulate its electronic properties and biological activity, making nitro-substituted phenothiazines valuable intermediates for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of nitro-substituted phenothiazines, commencing with the oxidation of 10H-phenothiazine to 10H-phenothiazine 5,5-dioxide, followed by its dinitration.
The strongly electron-withdrawing sulfone group in this compound deactivates the aromatic rings towards electrophilic substitution. However, the nitrogen atom at position 10 acts as an ortho-, para-director, guiding the incoming electrophiles to the 3 and 7 positions. Consequently, the nitration of this compound is expected to yield 3,7-dinitro-10H-phenothiazine 5,5-dioxide.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the oxidation of 10H-phenothiazine to its corresponding 5,5-dioxide using hydrogen peroxide in an acetic acid medium.
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/v)
-
Sodium Carbonate
-
Dichloromethane
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10H-phenothiazine (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (30% w/v, 2-3 equivalents) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralize the solution by the slow addition of sodium carbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 3,7-Dinitro-10H-phenothiazine 5,5-dioxide
This protocol details the dinitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Crushed ice
-
Deionized Water
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
To the cold sulfuric acid, add this compound (1 equivalent) portion-wise with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5-3 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
The precipitated solid product, 3,7-dinitro-10H-phenothiazine 5,5-dioxide, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Ratio (to starting material) | Key Reaction Conditions |
| Part 1: Oxidation | 10H-Phenothiazine | 1 | - |
| Hydrogen Peroxide (30%) | 2-3 | Room Temperature | |
| Glacial Acetic Acid | Solvent | - | |
| Part 2: Nitration | This compound | 1 | 0-10 °C (addition), Room Temp (reaction) |
| Conc. Nitric Acid (70%) | 2.5-3 | - | |
| Conc. Sulfuric Acid | Solvent/Catalyst | - |
Table 2: Characterization Data for 3,7-Dinitro-10H-phenothiazine 5,5-dioxide
| Property | Value |
| Molecular Formula | C₁₂H₇N₃O₆S |
| Molecular Weight | 321.27 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Not explicitly found in search results |
| Expected IR Absorptions (cm⁻¹) | ~3300 (N-H), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1300 & ~1150 (SO₂ stretch) |
| Expected ¹H NMR signals | Aromatic protons in the downfield region, N-H proton |
Visualization
Experimental Workflow
The overall synthetic process can be visualized as a two-step sequence: oxidation followed by nitration.
Caption: Synthetic workflow from 10H-phenothiazine to the final dinitro product.
Logical Relationship of Reaction Steps
The synthesis follows a logical progression where the sulfur atom is first oxidized to a sulfone, which then influences the subsequent electrophilic aromatic substitution (nitration) on the benzene rings.
Caption: Logical flow of the two-step synthesis protocol.
Troubleshooting & Optimization
Technical Support Center: Crystallization of 10H-Phenothiazine 5,5-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 10H-Phenothiazine 5,5-dioxide.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with sulfonated compounds and can be caused by the solution being supersaturated at a temperature above the compound's melting point in that particular solvent or too rapid cooling.
Immediate Steps:
-
Add more solvent: Try adding a small amount of hot solvent to redissolve the oil.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed the solution: If available, add a seed crystal from a previous successful crystallization to initiate crystal growth.[1]
Long-Term Strategies:
-
Solvent Selection: The high melting point of this compound (258°C) means that "oiling out" is less likely to be due to melting in the solvent.[2] The issue is more likely related to high solubility. Experiment with different solvent systems. A solvent in which the compound is less soluble at higher temperatures may be beneficial. Consider using a co-solvent (solvent/anti-solvent) system.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling often leads to the formation of oils or amorphous solids.[1][3]
Q2: I am getting a very low yield of crystals after recrystallization. How can I improve it?
A2: Low recovery is a frequent challenge in crystallization. While 100% recovery is not feasible as some compound will remain in the mother liquor, several techniques can maximize your yield.[1]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound. Excess solvent will retain more of your product upon cooling.[1]
-
Thorough Cooling: Ensure the solution is cooled completely. After reaching room temperature, placing it in an ice bath can significantly increase the amount of precipitate.[1]
-
Solvent Choice: Select a solvent system where this compound has high solubility at elevated temperatures but low solubility at cooler temperatures.
-
Evaporation: If the solvent is volatile, you can try to slowly evaporate some of it to increase the concentration of the compound and induce further crystallization.
Q3: The crystals I've obtained are very small or appear as an amorphous powder. How can I grow larger, higher-quality crystals?
A3: The formation of small crystals or amorphous solids is often due to rapid nucleation and crystal growth. The goal is to slow down the crystallization process.
Solutions:
-
Slow Cooling: This is a critical factor. A slower cooling rate allows for the formation of larger and more ordered crystals. Insulate the flask to slow down heat loss.[1]
-
Solvent System: Utilize a solvent system where the compound is moderately soluble. Very high solubility can lead to rapid precipitation upon cooling. The solvent/anti-solvent diffusion method can be very effective for growing high-quality single crystals.
-
Reduce Supersaturation: Avoid creating a highly supersaturated solution. Use slightly more solvent than the minimum required for dissolution at high temperatures.
Q4: I am observing different crystal forms (polymorphs) in different crystallization batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by various factors.
Control Strategies:
-
Consistent Solvent System: Use the same solvent or solvent mixture for every batch. The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.
-
Standardized Cooling Profile: Implement a consistent and controlled cooling rate for all crystallizations.
-
Seeding: Introducing a seed crystal of the desired polymorph can help ensure that the same form crystallizes consistently.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound to consider for crystallization?
A: Key properties are summarized in the table below. The high melting point is particularly noteworthy, as it suggests good thermal stability.[2] The presence of the sulfone group makes the molecule more polar than the parent phenothiazine.[2]
Q: What are some suitable starting solvents to try for the crystallization of this compound?
A: While specific solubility data is limited in the provided search results, general knowledge of similar compounds suggests starting with polar aprotic solvents like acetone, ethyl acetate, or acetonitrile. Alcohols such as ethanol or isopropanol could also be effective, potentially in combination with an anti-solvent like hexane or heptane. Given its aromatic nature, aromatic solvents like toluene might also be considered, though likely for dissolving at higher temperatures.
Q: Are there any known safety precautions when working with this compound?
A: While specific hazard information for this compound is not detailed in the search results, it is prudent to handle it with standard laboratory safety precautions. As a derivative of phenothiazine, which has biological activity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₁₂H₉NO₂S | [2] |
| Molecular Weight | 231.27 g/mol | [2] |
| Appearance | White to light yellow to light orange powder or crystal | [2] |
| Melting Point | 258°C | [2] |
| Solubility | Limited information available; likely soluble in organic solvents. | [2] |
| Chemical Structure | Tricyclic system with a central thiazine ring containing a sulfone group. | [2] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, acetone).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be insulated.
-
Crystal Growth: Once at room temperature, if significant crystallization has occurred, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is poorly soluble) dropwise while stirring or swirling. Continue adding until the solution becomes persistently cloudy (turbid).[1]
-
Induce Crystallization: If crystals do not form spontaneously upon reaching turbidity, scratch the inside of the flask with a glass rod or add a seed crystal.[1]
-
Crystal Growth: Set the flask aside undisturbed to allow for the slow growth of crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Purification of 10H-Phenothiazine 5,5-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10H-Phenothiazine 5,5-dioxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The product is co-precipitating with impurities.- The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. | - Solvent Selection: Experiment with different solvent systems. A solvent-antisolvent approach can be effective. Common solvents for phenothiazine derivatives include ethanol and hexane.[1]- Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.- Seeding: Introduce a small crystal of pure product to induce crystallization. |
| Oily Product Instead of Crystals | - Presence of residual solvent.- The compound has a low melting point due to impurities. | - High Vacuum Drying: Dry the product under a high vacuum to remove any remaining solvent.- Chromatography: If impurities are suspected, purify the crude product using column chromatography before attempting recrystallization again.[1] |
| Colored Impurities Persist After Purification | - Oxidation of the phenothiazine core.- Presence of highly colored side products from the synthesis. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be cautious as this can also adsorb some of your product.- Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., petroleum ether/EtOAc) to separate the colored impurities.[2] |
| Product Purity Does Not Improve with Recrystallization | - The impurity has very similar solubility properties to the desired product. | - Alternative Purification Technique: Switch to a different purification method such as column chromatography or preparative thin-layer chromatography (prep-TLC).- Derivative Formation: In some cases for phenothiazine, forming a derivative, purifying it, and then cleaving it back to the parent compound can be an effective strategy.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for phenothiazine derivatives, including the 5,5-dioxide, are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the reaction and the nature of the impurities.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: While specific data for this compound is not abundant in the provided results, ethanol is a commonly used solvent for the recrystallization of phenothiazine and its derivatives.[1][4] A trial-and-error approach with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) may be necessary to find the optimal conditions.
Q3: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
A3: For phenothiazine derivatives, column chromatography is often performed using silica gel as the stationary phase.[1] A common mobile phase is a mixture of petroleum ether and ethyl acetate, with the ratio adjusted to achieve good separation.[2]
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can include unreacted starting materials, such as phenothiazine, and side-products from the oxidation reaction. Over-oxidation to other species or degradation products can also be present.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Purity can be monitored using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[5], and by measuring the melting point of the product. A sharp melting point close to the literature value is indicative of high purity.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution.
-
Cooling: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Avoiding over-oxidation in 10H-phenothiazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 10H-phenothiazine, with a specific focus on preventing over-oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 10H-phenothiazine.
Problem 1: The final product is a yellow, greenish-yellow, or brownish powder instead of the expected off-white or light yellow crystals.
-
Possible Cause: This discoloration often indicates the presence of oxidized byproducts, such as phenothiazine sulfoxide or other colored impurities. Pure 10H-phenothiazine is typically a light yellow crystalline solid.[1][2] Exposure to air (oxygen) during the reaction or work-up is a common cause of oxidation.[3]
-
Suggested Solutions:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up. This is the most critical step to prevent oxidation.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Purification: Purify the crude product to remove colored impurities. Recrystallization from a suitable solvent like ethanol is a common and effective method.[4] Column chromatography on silica gel can also be employed for more challenging separations.[5]
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to assess the purity of your product. The oxidized byproducts will typically have different Rf values than the desired 10H-phenothiazine, allowing for effective monitoring of the purification process.[5]
-
Problem 2: Low yield of 10H-phenothiazine with the presence of multiple spots on the TLC plate.
-
Possible Cause: Low yields can result from incomplete reaction, side reactions, or product loss during work-up and purification. The presence of multiple spots on TLC indicates the formation of byproducts, which could include over-oxidized species.
-
Suggested Solutions:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time.
-
Temperature Control: Ensure precise temperature control. For the classical synthesis from diphenylamine and sulfur, the reaction is exothermic and requires careful temperature management.[4]
-
Reagent Quality: Use high-purity starting materials and ensure any catalysts (e.g., iodine or aluminum chloride) are fresh and anhydrous.
-
Optimize Work-up: Minimize the exposure of the product to air and light during extraction and filtration. Consider washing the organic extracts with a mild reducing agent solution (e.g., sodium bisulfite) to remove some oxidized species, though this should be tested for compatibility with the desired product.
-
Purification Strategy: Choose an appropriate purification method based on the impurities present. A combination of recrystallization and column chromatography may be necessary.
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Possible Cause: This can be due to several factors, including insufficient heating, deactivated catalyst, or poor quality of reagents.
-
Suggested Solutions:
-
Verify Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature as specified in the protocol.
-
Catalyst Activity: If using a catalyst, ensure it is active. For example, anhydrous aluminum chloride is sensitive to moisture.
-
Reagent Stoichiometry: Double-check the molar ratios of the reactants.
-
Solvent Purity: Ensure the solvent is anhydrous and of the appropriate grade for the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main oxidized byproducts in 10H-phenothiazine synthesis?
A1: The primary over-oxidation products are 10H-phenothiazine-5-oxide (sulfoxide) and, with further oxidation, 10H-phenothiazine-5,5-dioxide (sulfone).[3]
Q2: How can I effectively set up an inert atmosphere for my reaction?
A2: To create an inert atmosphere, you will need a source of inert gas (nitrogen or argon), a Schlenk line or a manifold with a bubbler, and appropriate glassware (e.g., a three-necked flask or a Schlenk flask). The general procedure involves assembling the dry glassware, evacuating the air, and backfilling with the inert gas. This "evacuate-refill" cycle should be repeated three to four times to ensure all oxygen is removed.[6] A positive pressure of the inert gas is then maintained throughout the reaction.
Q3: What is the visual difference between 10H-phenothiazine and its sulfoxide?
A3: Pure 10H-phenothiazine is typically a light yellow crystalline solid.[1] The presence of the sulfoxide and other oxidation products often results in a more intense yellow, greenish, or even brownish color.[3]
Q4: Can I use antioxidants during the work-up to prevent oxidation?
A4: While phenothiazine itself has antioxidant properties, its derivatives are susceptible to oxidation.[7] Adding a small amount of a reducing agent or an antioxidant like BHT (butylated hydroxytoluene) to the solvents used during work-up and purification might help to minimize oxidation. However, this should be done cautiously, as it may introduce impurities that need to be removed later. The most effective method is the rigorous exclusion of oxygen.
Q5: What are the best practices for storing synthesized 10H-phenothiazine?
A5: 10H-phenothiazine is sensitive to light and air.[1] It should be stored in a tightly sealed, amber-colored container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place to prevent degradation.
Data Presentation
Table 1: Impact of Reaction Atmosphere on Yield and Purity of 10H-Phenothiazine
| Reaction Condition | Typical Yield | Observed Purity | Reference |
| Synthesis under Inert Atmosphere (Nitrogen/Argon) | > 90% | High (minimal oxidized byproducts) | [8] |
| Synthesis in Air (Aerobic Conditions) | Variable, often lower | Lower (significant presence of colored, oxidized impurities) | General observation from literature |
Note: While a direct comparative study with quantitative data under identical conditions was not found in the literature search, the consistently high yields reported in protocols utilizing an inert atmosphere strongly support its use to minimize oxidation and maximize yield.
Experimental Protocols
Key Experiment: Synthesis of 10H-Phenothiazine from Diphenylamine and Sulfur under Inert Atmosphere
This protocol is a modification of the classical synthesis, incorporating an inert atmosphere to minimize over-oxidation.
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Ethanol (for recrystallization)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas supply with a bubbler
-
Heating mantle with a temperature controller
Procedure:
-
Setup: Assemble a dry three-necked flask with a reflux condenser and a gas inlet/outlet connected to a nitrogen/argon line with a bubbler. Flame-dry the glassware under vacuum or oven-dry it and cool under a stream of inert gas.
-
Inerting: Purge the system with the inert gas for 10-15 minutes.
-
Charging Reactants: Under a positive flow of the inert gas, add diphenylamine, sulfur, and a catalytic amount of iodine to the flask.
-
Reaction: Heat the mixture to 180-185 °C. The reaction is exothermic and will evolve hydrogen sulfide (H₂S), which should be vented through the bubbler to a fume hood. Maintain the temperature and reflux for 45-60 minutes, or until the reaction is complete as monitored by TLC.
-
Cooling: Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Work-up: Dissolve the solidified crude product in hot ethanol.
-
Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Storage: Store the purified 10H-phenothiazine in a sealed, amber vial under an inert atmosphere.
Mandatory Visualizations
Caption: Oxidation pathway of 10H-phenothiazine to its sulfoxide and sulfone byproducts.
Caption: Experimental workflow for the synthesis of 10H-phenothiazine under an inert atmosphere.
References
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenothiazine [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine - Wikipedia [en.wikipedia.org]
- 7. physchemres.org [physchemres.org]
- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 10H-Phenothiazine 5,5-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10H-Phenothiazine 5,5-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidation of 10H-Phenothiazine. A widely used and effective oxidizing agent for this transformation is 30% hydrogen peroxide in a glacial acetic acid solution.[1]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side product is 10H-Phenothiazine 5-oxide (the corresponding sulfoxide), which results from incomplete oxidation. Other potential side products include N-dealkylation products (if using N-substituted phenothiazines), ring-hydroxylated metabolites that can be further oxidized to phenothiazones, polymeric products, and radical cations.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material (10H-Phenothiazine) and a standard of the desired product, you can determine when the starting material has been consumed.[3]
Q4: What are the recommended purification techniques for the final product?
A4: The most common method for purifying this compound is recrystallization, often from ethanol or acetone.[1] If the product is contaminated with the sulfoxide or other impurities, column chromatography can be an effective separation method.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation: Insufficient oxidizing agent or reaction time. | Ensure the correct molar ratio of hydrogen peroxide is used. Monitor the reaction by TLC until the starting material is no longer visible. Consider a small addition of hydrogen peroxide if the reaction stalls. |
| Over-oxidation or Degradation: Reaction temperature is too high or reaction time is excessively long. | Maintain the recommended reaction temperature. Avoid prolonged heating after the reaction has reached completion as determined by TLC. |
| Sub-optimal Reagent Quality: Degradation of hydrogen peroxide. | Use a fresh, properly stored bottle of hydrogen peroxide. The concentration of commercially available hydrogen peroxide can decrease over time. |
| Loss during Work-up: Product precipitation is incomplete or losses occur during filtration. | Ensure the reaction mixture is sufficiently cooled to maximize precipitation of the product. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Mixture of Sulfoxide and Sulfone: Incomplete oxidation of the starting material or the intermediate sulfoxide. | If the final product contains a significant amount of 10H-Phenothiazine 5-oxide, you can attempt to drive the reaction to completion by re-subjecting the mixture to the oxidation conditions for a shorter period. Alternatively, separation can be achieved by column chromatography. |
| Discoloration of the Product: Presence of colored impurities, potentially from the oxidation of phenothiazones. | Recrystallization from a suitable solvent like ethanol should yield a pure, white to off-white crystalline solid. If discoloration persists, treatment with activated charcoal during recrystallization may be effective. |
| Broad Melting Point Range: Indicates the presence of impurities. | Purify the product by recrystallization until a sharp melting point is achieved. If recrystallization is ineffective, column chromatography is recommended. |
Data Presentation
Table 1: Reported Yields for the Oxidation of Phenothiazine Derivatives
| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
| 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide | H₂O₂ in Acetic Acid | 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide | Quantitative | [3][5] |
| 2-Chloro-10H-phenothiazine | Electrochemical Oxidation | 2-Chloro-10H-phenothiazine 5,5-dioxide | 4% | [4] |
| Substituted 1-nitro-10H-phenothiazines | 30% H₂O₂ in Glacial Acetic Acid | Corresponding 10H-phenothiazine-5,5-dioxides | Not specified | [6] |
| N-phenylphenothiazine | Electrochemical Oxidation | N-phenylphenothiazine sulfoxide | Not specified (focus on photocatalysis) | [7] |
Note: The yields can vary significantly based on the specific substrate, reaction scale, and purification methods.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure based on the oxidation of 10H-Phenothiazine using hydrogen peroxide.
Materials:
-
Substituted 10H-Phenothiazine (0.01 mole)
-
Glacial Acetic Acid (20 mL)
-
30% Hydrogen Peroxide (5 mL, followed by a second 5 mL portion)
Procedure:
-
Dissolve the substituted 10H-phenothiazine (0.01 mole) in 20 mL of glacial acetic acid in a round-bottom flask.
-
To this solution, add 5 mL of 30% hydrogen peroxide.
-
Reflux the mixture for fifteen minutes.
-
Stop the heating and add another 5 mL portion of 30% hydrogen peroxide.
-
Resume refluxing and continue for an additional 3-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure 10H-phenothiazine-5,5-dioxide.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. iosrphr.org [iosrphr.org]
- 4. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 10H-Phenothiazine 5,5-dioxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 10H-Phenothiazine 5,5-dioxide. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the oxidation of 10H-Phenothiazine. A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid.[1][2][3] This method is favored for its relatively mild conditions and the accessibility of the reagents.
Q2: What are the primary side products to expect in this synthesis, and how can they be minimized?
A2: The primary side product is the partially oxidized intermediate, 10H-Phenothiazine 5-oxide (the corresponding sulfoxide).[4][5] Its formation is a result of incomplete oxidation. To minimize its presence in the final product, it is crucial to ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the endpoint. Over-oxidation can also lead to other degradation products, so careful control of reaction conditions is key.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation of 10H-Phenothiazine to this compound can be effectively monitored using Thin Layer Chromatography (TLC).[6] A suitable mobile phase, such as a mixture of acetone, chloroform, and methanol (e.g., in a 1:1:1 ratio), can be used to separate the starting material, the intermediate sulfoxide, and the final dioxide product. The spots can be visualized under UV light.[6]
Q4: What are the recommended methods for purifying the crude this compound?
A4: Purification of the crude product can be achieved through recrystallization from a suitable solvent, such as ethanol or benzene.[3][7] If significant amounts of the sulfoxide intermediate or other impurities are present, column chromatography on silica gel may be necessary for a more thorough purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Insufficient amount of oxidizing agent (H₂O₂).- Reaction time is too short.- Reaction temperature is too low. | - Increase the molar equivalent of hydrogen peroxide.- Extend the reaction time and monitor closely with TLC until the starting material and sulfoxide intermediate are consumed.- Moderately increase the reaction temperature, while being cautious of potential side reactions at excessively high temperatures.[4] |
| Presence of 10H-Phenothiazine 5-oxide in the final product | - Incomplete oxidation. | - Ensure a sufficient excess of hydrogen peroxide is used.- Prolong the reaction time at a suitable temperature to drive the reaction to completion. |
| Formation of colored impurities | - Over-oxidation or degradation of the product due to excessive heat or prolonged reaction times. | - Carefully control the reaction temperature.- Monitor the reaction by TLC and stop it once the desired product is the major component.- Consider conducting the reaction under an inert atmosphere to minimize oxidative side reactions.[5] |
| Difficulty in isolating the product | - Product may be too soluble in the reaction mixture or wash solvents. | - After the reaction, pour the mixture into a large volume of cold water to precipitate the product.- Use a minimal amount of cold solvent for washing the filtered product to reduce loss. |
Experimental Protocols
Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol describes a general procedure for the oxidation of 10H-Phenothiazine to this compound using hydrogen peroxide in glacial acetic acid.[2][3]
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
TLC plates (silica gel) and developing chamber
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10H-Phenothiazine (1 equivalent) in glacial acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, slowly add 30% hydrogen peroxide (a molar excess, typically 2.5-3 equivalents). The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using an eluent system of Acetone:Chloroform:Methanol 1:1:1). The reaction is typically complete within several hours, which can be confirmed by the disappearance of the starting material and the intermediate sulfoxide spots.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold water. A solid precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acetic acid and hydrogen peroxide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[3]
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation: Factors Influencing Yield
| Parameter | Condition | Effect on Yield/Purity | Reference(s) |
| Oxidizing Agent | Hydrogen Peroxide in Acetic Acid | Generally provides good yields of the dioxide. | [2][3] |
| Reaction Temperature | Room Temperature | May lead to the formation of the sulfoxide as the major product. | [5] |
| Reflux in Acetic Acid | Promotes the complete oxidation to the dioxide. However, excessively high temperatures can lead to degradation. | [2][4] | |
| Reaction Time | Short | Incomplete reaction, resulting in a mixture of starting material, sulfoxide, and dioxide. | [5] |
| Prolonged | Can lead to the formation of byproducts and decomposition of the desired product. | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
- 1. deepdyve.com [deepdyve.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-arylation of 10H-Phenothiazine 5,5-dioxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-arylation of 10H-Phenothiazine 5,5-dioxide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the N-arylation of this compound, providing potential causes and suggested solutions in a user-friendly question-and-answer format.
Problem: Low to No Product Yield
-
Question: My N-arylation reaction of this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in the N-arylation of this compound are a common challenge, primarily due to the electron-withdrawing nature of the sulfone group, which reduces the nucleophilicity of the nitrogen atom. Here are several factors to investigate:
-
Inadequate Catalyst System (Buchwald-Hartwig): The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like phenothiazine 5,5-dioxide, standard catalysts may be ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can also lead to more reproducible and higher yields compared to generating the catalyst in situ.
-
-
Incorrect Base Selection: The acidity of the N-H bond in this compound is increased by the sulfone group, but a sufficiently strong, non-nucleophilic base is still required for deprotonation without promoting side reactions.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary. Ensure the base is fresh and handled under anhydrous conditions. The solubility of the base in the reaction solvent is also important for its effectiveness.
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive aryl halides.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the catalyst complex.
-
Solution: Aprotic solvents such as toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried before use.
-
-
Catalyst Deactivation: The presence of oxygen or moisture can deactivate the palladium catalyst.
-
Solution: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, and ensure all reagents and solvents are anhydrous and degassed.
-
-
Problem: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation can compete with the desired N-arylation. Key side reactions to consider include:
-
Hydrodehalogenation of the Aryl Halide: This results in the formation of an arene byproduct.
-
Solution: This can be favored by certain catalysts and reaction conditions. Screening different ligands and ensuring a truly inert atmosphere can help minimize this pathway.
-
-
Homocoupling of the Aryl Halide (Ullmann): This leads to the formation of biaryl impurities.
-
Solution: This is more common in copper-catalyzed Ullmann reactions. Optimizing the reaction temperature and using appropriate ligands can reduce homocoupling. For Buchwald-Hartwig reactions, ensuring efficient cross-coupling can outcompete this side reaction.
-
-
Decomposition of Starting Material or Product: At elevated temperatures, the phenothiazine dioxide core or the desired product may be susceptible to degradation.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete. If necessary, screen for a more active catalyst that allows for lower reaction temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: Which N-arylation method is generally better for this compound: Buchwald-Hartwig or Ullmann condensation?
A1: The Buchwald-Hartwig amination is often the preferred method for N-arylation of electron-deficient amines like this compound. Modern palladium catalysis with specialized ligands offers milder reaction conditions and a broader substrate scope compared to the often harsh conditions (high temperatures) required for traditional Ullmann condensations. However, for specific substrates, a well-optimized Ullmann protocol with appropriate ligands can also be effective.
Q2: How does the choice of aryl halide (iodide, bromide, chloride) affect the reaction?
A2: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides are the most reactive but are also more expensive and can sometimes lead to side reactions. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are the least reactive and often require more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher temperatures to achieve good yields.
Q3: What is the recommended stoichiometry of reactants?
A3: Typically, a slight excess of the amine component (1.1-1.2 equivalents of this compound) and a larger excess of the base (1.5-2.0 equivalents) are used relative to the aryl halide. The catalyst loading for palladium-catalyzed reactions is usually in the range of 1-5 mol %.
Q4: What are the best practices for setting up the reaction to ensure reproducibility?
A4: To ensure reproducibility, it is crucial to maintain an inert and anhydrous environment. Use of a glovebox or Schlenk techniques is highly recommended. All glassware should be oven-dried, and solvents and liquid reagents should be properly dried and degassed. Use of a pre-catalyst can also improve reproducibility over generating the active catalyst in situ.
Data Presentation
The following tables summarize typical reaction conditions for the N-arylation of phenothiazine derivatives, providing a starting point for optimization with this compound. Note that specific yields for the dioxide may vary and require optimization.
Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation of Phenothiazine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | 70-95 |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Dioxane | 100 | 18-24 | 65-90 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ | THF | 80-100 | 12-24 | 75-98 |
Table 2: Typical Conditions for Ullmann N-Arylation of Phenothiazine Derivatives
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| CuI (10) | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 24-48 | 50-80 |
| Cu₂O (5) | L-Proline | K₂CO₃ | DMSO | 100-130 | 24 | 60-85 |
| Cu(acac)₂ (10) | None | Cs₂CO₃ | NMP | 150-180 | 24-48 | 40-75 |
Experimental Protocols
Detailed Protocol for Buchwald-Hartwig N-Arylation of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv.)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: Inside a glovebox or under a stream of inert gas, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium pre-catalyst (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure N-aryl-10H-phenothiazine 5,5-dioxide.
Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yields in the N-arylation of this compound.
Technical Support Center: Purity Analysis of Synthesized 10H-Phenothiazine 5,5-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized 10H-Phenothiazine 5,5-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include the starting material (10H-Phenothiazine), the intermediate (10H-Phenothiazine 5-oxide), and residual oxidizing agents or acids from the synthesis. Over-oxidation can also potentially lead to ring-opened or other degradation products.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful for quantitative purity assessment.[1] Thin-Layer Chromatography (TLC) is useful for rapid qualitative monitoring of the reaction progress. Additionally, Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are excellent for structural confirmation and identification of the main compound and any impurities.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to light yellow or light orange crystalline solid or powder. Significant color deviation may indicate the presence of impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing for the Main Compound Peak
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer:
-
Possible Causes:
-
Secondary Interactions: The lone pair on the nitrogen atom of the phenothiazine ring system can interact with active sites on the silica-based stationary phase, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the column.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Degradation: The column may be losing its bonded phase or have active sites exposed.
-
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups on the column.
-
Adjust pH: Modify the mobile phase pH to suppress the ionization of the analyte.
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Column Replacement: If the problem persists after trying the above solutions, the column may need to be replaced.
-
-
Issue 2: Presence of Unexpected Peaks in the Chromatogram
-
Question: I see extra peaks in my HPLC chromatogram. How can I identify them?
-
Answer:
-
Possible Impurities and their Expected Retention Times:
-
10H-Phenothiazine (Starting Material): Being less polar than the dioxide, it will likely have a longer retention time in reversed-phase HPLC.
-
10H-Phenothiazine 5-oxide (Intermediate): This is more polar than the starting material but less polar than the final product. It will have a retention time between the two.
-
-
Troubleshooting Steps:
-
Co-injection: Spike your sample with a small amount of the suspected impurity (if available) and observe if the peak area of the unknown peak increases.
-
LC-MS Analysis: If available, use a mass spectrometer as a detector to get the mass-to-charge ratio of the unknown peaks for identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad or Shifted NH Proton Signal
-
Question: The NH proton signal in the 1H NMR spectrum of my sample is broad and its chemical shift is not consistent. Why is this happening?
-
Answer:
-
Possible Causes:
-
Proton Exchange: The NH proton is acidic and can exchange with residual water or acidic impurities in the sample or the NMR solvent.[2][3] This exchange process can lead to peak broadening and a shift in its position.
-
Concentration Effects: The chemical shift of the NH proton can be concentration-dependent due to hydrogen bonding.
-
-
Solutions:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The NH proton signal should disappear or significantly decrease in intensity due to exchange with deuterium. This confirms the peak is from an exchangeable proton.[3]
-
Use a Dry Solvent: Ensure your deuterated solvent is dry.
-
Consistent Concentration: Prepare your samples at a consistent concentration for comparable results.
-
-
Issue 2: Unexpected Signals in the Aromatic Region
-
Question: My 1H NMR spectrum shows more signals in the aromatic region than expected for pure this compound. What could these be?
-
Answer:
-
Possible Sources:
-
Unreacted Starting Material (10H-Phenothiazine): The aromatic protons of the starting material will have different chemical shifts compared to the product due to the difference in the oxidation state of the sulfur atom.
-
Intermediate (10H-Phenothiazine 5-oxide): The aromatic signals of the sulfoxide intermediate will also be distinct.
-
Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., acetic acid, ethanol) might be present.
-
-
Troubleshooting:
-
Reference Spectra: Compare your spectrum with a known spectrum of the starting material and, if possible, the intermediate.
-
Check Solvent Peaks: Consult a table of common NMR solvent impurities to identify any extraneous peaks.[4]
-
qNMR for Purity: If you have a certified reference standard, you can perform a qNMR experiment to quantify the purity and the amount of identified impurities.
-
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the peaks to be integrated).
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Data Presentation
Table 1: HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| PTZ-SO2-01 | 8.5 | 985000 | 98.5 | This compound |
| 10.2 | 12000 | 1.2 | 10H-Phenothiazine 5-oxide | |
| 12.1 | 3000 | 0.3 | 10H-Phenothiazine |
Table 2: qNMR Purity Determination
| Parameter | Value |
| Mass of Sample | 10.2 mg |
| Mass of Internal Standard (Maleic Acid) | 5.1 mg |
| Molecular Weight of Sample | 231.27 g/mol |
| Molecular Weight of Internal Standard | 116.07 g/mol |
| Integral of Sample (aromatic region) | 8.00 |
| Number of Protons (Sample) | 8 |
| Integral of Internal Standard (olefinic) | 2.05 |
| Number of Protons (Internal Standard) | 2 |
| Purity of Internal Standard | 99.9% |
| Calculated Purity of Sample | 98.7% |
Visualizations
Caption: Experimental workflow for synthesis and purity analysis.
Caption: Troubleshooting logic for purity analysis issues.
References
Technical Support Center: Recrystallization of 10H-Phenothiazine 5,5-dioxide
Welcome to the technical support center for the recrystallization of 10H-Phenothiazine 5,5-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. While specific solubility data for this compound is not extensively published, ethanol is a commonly used solvent for the recrystallization of phenothiazine and its derivatives.[1] Other potential solvents to screen include acetone, ethyl acetate, and toluene, or a co-solvent system such as ethanol-water.
Q2: How can I select the best recrystallization solvent for my sample?
A2: A systematic solvent screening is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and the solvent's boiling point. The goal is to find a solvent that dissolves the compound when hot but allows for good crystal recovery upon cooling.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can add a small amount of additional hot solvent to fully dissolve the oil. If this doesn't work, consider switching to a higher-boiling point solvent or using a larger volume of the current solvent.
Q4: I am not getting any crystals upon cooling. What could be the issue?
A4: The absence of crystal formation is often due to using too much solvent, which keeps the compound fully dissolved even at low temperatures. Another possibility is supersaturation, where the solution is stable beyond its saturation point. To induce crystallization, you can try scratching the inner wall of the flask with a glass rod, adding a seed crystal of pure this compound, or concentrating the solution by evaporating some of the solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask or add a seed crystal.- Place the flask in an ice bath to promote nucleation. |
| "Oiling Out" | - The boiling point of the solvent is too low.- The compound has a low melting point in the presence of impurities. | - Re-heat the solution and add more solvent.- Switch to a higher-boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath. |
| Colored Impurities in Crystals | - The impurity has similar solubility to the product.- The impurity was trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration.- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary. |
Experimental Protocols
Solvent Selection Protocol
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
To each tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition, up to about 1 mL. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.
-
Observe the solubility at the elevated temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good quantity of pure-looking crystals is a suitable candidate for recrystallization.
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
References
Technical Support Center: Purification of 10H-Phenothiazine 5,5-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 10H-Phenothiazine 5,5-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most prevalent impurity is the intermediate product, 10H-Phenothiazine 5-oxide (the sulfoxide). This arises from incomplete oxidation of the starting material, 10H-Phenothiazine. Other potential impurities include unreacted starting material and byproducts from over-oxidation or side reactions, which can include polymeric substances.[1]
Q2: How can I monitor the progress of the oxidation reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material (10H-Phenothiazine) and a standard of the desired product (this compound), you can visualize the consumption of the starting material and the formation of the product and any intermediates.[2][3]
Q3: What are the recommended purification methods for this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography . The choice of method will depend on the level of impurities and the required final purity.
Troubleshooting Guides
Issue 1: Presence of 10H-Phenothiazine 5-oxide in the final product.
This is the most common issue, indicating an incomplete oxidation reaction.
| Possible Cause | Suggested Solution |
| Insufficient oxidizing agent | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be required. |
| Reaction time is too short | Monitor the reaction by TLC until the starting material and the sulfoxide intermediate are no longer visible. |
| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature as specified in the synthetic protocol. |
Issue 2: Low yield of this compound after purification.
Low recovery can occur during the purification steps.
| Possible Cause | Suggested Solution |
| Product loss during recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to maximize crystal formation. |
| Improper solvent system in column chromatography | Optimize the mobile phase to ensure good separation between the product and impurities without causing the product to elute too quickly or too slowly. |
| Co-elution of product and impurities | If impurities have similar polarity to the product, consider using a different solvent system or an alternative purification technique. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product. Ethanol is a commonly used solvent for the recrystallization of phenothiazine derivatives.[4]
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol, isopropanol, or acetic acid are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
This method is effective for removing impurities with different polarities from the desired product.
Procedure:
-
Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of hexane and dichloromethane (DCM) or methanol and dichloromethane.[5] For example, start with 100% hexane and gradually increase the percentage of DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected purity of this compound at different stages of synthesis and purification. The actual values may vary depending on the specific reaction conditions and the efficiency of the purification steps.
| Stage | Typical Purity (%) | Common Impurities Present |
| Crude Reaction Mixture | 60-80% | 10H-Phenothiazine 5-oxide, unreacted starting material, over-oxidized byproducts |
| After Recrystallization | 90-98% | Trace amounts of 10H-Phenothiazine 5-oxide |
| After Column Chromatography | >98% | Minimal to none |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 10H-Phenothiazine 5,5-dioxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 10H-Phenothiazine 5,5-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the oxidation of 10H-Phenothiazine. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid.[1] The reaction involves the oxidation of the sulfur atom in the phenothiazine ring to a sulfone group.
Q2: What are the typical reaction conditions for the oxidation of 10H-Phenothiazine?
A2: Typical reaction conditions involve dissolving 10H-Phenothiazine in glacial acetic acid, followed by the addition of hydrogen peroxide. The reaction is often stirred at room temperature for an extended period, sometimes up to 30 hours, to ensure complete conversion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through several methods. After the reaction is complete, the mixture is often poured into water, and the precipitated product is collected by filtration.[1] Further purification can be accomplished by recrystallization from a suitable solvent, such as ethanol. Washing the filtered product with a sodium carbonate solution can help remove acidic impurities.[2] For challenging purifications, column chromatography may be employed.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is critical to manage the exothermic nature of the oxidation reaction. Adding the oxidizing agent portion-wise and ensuring efficient cooling and stirring is essential to prevent thermal runaways. Hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the molar ratio of the oxidizing agent is sufficient. An excess may be required for complete conversion. |
| Product loss during workup. | - Carefully check the pH during neutralization and extraction steps to minimize product solubility in the aqueous layer.- Ensure the recrystallization solvent is appropriate to maximize recovery. | |
| Incomplete Oxidation (Presence of Phenothiazine-5-oxide) | Insufficient amount of oxidizing agent. | - Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide).- Monitor the reaction closely by TLC to identify the presence of the intermediate sulfoxide. |
| Reaction time is too short. | - Prolong the reaction time and monitor until the sulfoxide spot on the TLC plate disappears. | |
| Formation of Impurities/Side Products | Over-oxidation or side reactions. | - Control the reaction temperature carefully. Use an ice bath during the addition of the oxidizing agent.- Add the oxidizing agent slowly and in portions to maintain better control over the reaction. |
| Impure starting materials. | - Ensure the purity of the starting 10H-Phenothiazine using techniques like melting point determination or recrystallization.[2][3] | |
| Difficulty in Product Isolation/Purification | Product is oily or does not precipitate. | - Try adding seed crystals to induce crystallization.- Change the solvent system for precipitation or recrystallization. |
| Product is contaminated with starting material or intermediate. | - Optimize the chromatographic separation method (e.g., adjust the solvent gradient for column chromatography).- Perform multiple recrystallizations. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for phenothiazine oxidation.
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10H-Phenothiazine in glacial acetic acid.
-
Slowly add hydrogen peroxide to the stirred solution. Monitor the temperature and use a cooling bath if necessary to control any exotherm.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC (e.g., with a mobile phase of Acetone: CHCl3: MeOH, 1:1:1).[1]
-
Once the reaction is complete (typically after 24-30 hours), pour the reaction mixture into a beaker containing water.
-
Basify the solution with sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
References
Stability issues of 10H-Phenothiazine 5,5-dioxide in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 10H-Phenothiazine 5,5-dioxide in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems related to the stability of this compound in solution.
Q1: My solution of this compound has changed color (e.g., turned yellow/orange). What does this indicate?
A1: A color change in your solution often suggests chemical degradation. Phenothiazine derivatives are known to form colored oxidation products.[1][2] The appearance of a yellow to orange hue could indicate the formation of degradation products. It is recommended to verify the purity of the solution using an analytical technique like HPLC-UV or LC-MS. To minimize degradation, ensure the compound is handled under an inert atmosphere and protected from light.[3]
Q2: I observe precipitate forming in my aqueous buffer solution. What could be the cause?
A2: this compound is sparingly soluble in water but more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[4] If you are preparing an aqueous solution from a concentrated organic stock (e.g., DMSO), the precipitate is likely the compound crashing out of solution due to its low aqueous solubility. Try decreasing the final concentration in the aqueous buffer or increasing the percentage of co-solvent if your experimental design allows.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks over time. Are these degradation products?
A3: It is highly likely that new peaks appearing over time are due to the degradation of this compound. Phenothiazines can degrade via oxidation and photodegradation.[5][6] The primary oxidation product of the parent phenothiazine is phenothiazine 5-oxide.[6] Although the 5,5-dioxide is already oxidized, further reactions can occur on the ring system. To confirm, you can perform forced degradation studies (e.g., exposure to strong acid, base, oxidant, or UV light) to see if the retention times of the resulting peaks match your unknown impurities.
Q4: How should I prepare and store my stock solutions of this compound to ensure stability?
A4: To maximize stability, follow these guidelines:
-
Solvent: Prepare stock solutions in a dry, high-purity organic solvent where the compound is readily soluble, such as DMSO or DMF.[4]
-
Atmosphere: The compound is known to be air-sensitive.[3] It is best to handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) to slow down potential degradation reactions.[3]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as phenothiazine derivatives can be light-sensitive.[3]
Q5: What is the expected stability of this compound at different pH values?
A5: The stability of phenothiazine derivatives is known to be pH-dependent.[7] For promethazine, another phenothiazine derivative, increasing the pH up to 5 was shown to increase the rate of degradation in an oxygen-saturated medium.[5] While specific data for the 5,5-dioxide is not available, it is advisable to evaluate its stability in your specific buffer system, especially if working at neutral or alkaline pH.
Summary of Stability and Handling Parameters
The following table summarizes the known stability and handling information for this compound.
| Parameter | Information | Recommendations |
| Appearance | White to light yellow or light orange powder/crystal.[4][8] | A significant change in color of the solid or solution may indicate degradation. |
| Solubility | Soluble in DMSO and acetone; less soluble in water.[4] | Use organic solvents for stock solutions. For aqueous buffers, use a co-solvent or ensure the final concentration is below the solubility limit. |
| Air Sensitivity | Reported to be air-sensitive.[3] | Handle the solid and prepare solutions under an inert gas (e.g., argon or nitrogen). |
| Light Sensitivity | Phenothiazine derivatives are generally light-sensitive. | Protect solid compound and solutions from light by using amber vials or foil. |
| Thermal Stability | The solid compound has a high melting point (256-258 °C), suggesting good thermal stability in the solid state.[3][9] | For solutions, storage at low temperatures (-20°C or below) is recommended to minimize degradation. |
| pH Dependence | Stability of related phenothiazines is pH-dependent, with increased degradation at higher pH.[5][7] | Empirically test stability in your specific buffer system. Avoid prolonged storage in neutral or alkaline buffers if possible. |
Experimental Protocol: Assessing Solution Stability by HPLC-UV
This protocol provides a general method for determining the stability of this compound in a specific solvent system.
1. Objective: To quantify the degradation of this compound in a chosen solvent over a defined period under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO). Handle under an inert atmosphere if possible.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the test solvent (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10 µM).
-
Aliquot the solution into multiple amber HPLC vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze one of the freshly prepared samples by HPLC-UV. This will serve as the initial concentration reference.
-
Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound. The detection wavelength should be set to the λmax of this compound.
-
-
Incubation:
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Allow the vial to come to room temperature if it was stored under refrigerated or heated conditions.
-
Analyze the sample by HPLC-UV using the same method as for the T=0 sample.
-
4. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
If the degradation follows first-order kinetics, the half-life (t½) can be calculated from the slope of the line when plotting the natural log of the concentration versus time.[10]
Visualizations
The following diagrams illustrate a general troubleshooting workflow for stability issues and a conceptual representation of the factors affecting the stability of this compound.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (1209-66-1) for sale [vulcanchem.com]
- 4. Buy this compound | 1209-66-1 [smolecule.com]
- 5. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1209-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in phenothiazine oxidation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in phenothiazine oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: My phenothiazine oxidation reaction has a low yield of the desired sulfoxide. What are the most common causes?
Low yields in phenothiazine oxidation can stem from several factors. The most common issues include incomplete conversion of the starting material, over-oxidation to the corresponding sulfone, and the formation of various side products. The choice of oxidant, reaction temperature, and reaction time are critical parameters that must be carefully controlled to favor the formation of the sulfoxide.[1]
Q2: What are the typical side products observed in phenothiazine oxidation, and how can their formation be minimized?
The primary side product of concern is the corresponding phenothiazine sulfone, which results from the over-oxidation of the desired sulfoxide.[1] Other potential side products include N-dealkylation products, particularly when using N-alkylated phenothiazines, and ring-hydroxylated species which can be further oxidized to phenothiazones.[1][2] Minimizing these side products often involves using milder oxidizing agents, carefully controlling the stoichiometry of the oxidant, and optimizing the reaction time and temperature.[1] For instance, conducting the reaction under an inert atmosphere can help prevent unwanted side oxidations.[3]
Q3: How can I monitor the progress of my phenothiazine oxidation reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods allow for the identification and quantification of the starting material, the desired sulfoxide product, and any side products, enabling you to determine the optimal reaction time.
Q4: What are the recommended methods for purifying the crude phenothiazine sulfoxide product?
Common purification techniques for phenothiazine sulfoxides include recrystallization from suitable solvents like ethanol or hexane, and column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities. For example, unreacted starting material and sulfone byproducts can often be separated from the desired sulfoxide using column chromatography.[3][4]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in phenothiazine oxidation reactions.
Problem: Low yield of desired phenothiazine sulfoxide.
To troubleshoot this issue, consider the following potential causes and their corresponding solutions:
-
Incomplete Reaction:
-
Possible Cause: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.
-
Suggested Solution: Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Ensure proper mixing to facilitate the reaction.
-
-
Over-oxidation to Sulfone:
-
Possible Cause: The oxidizing agent is too strong, used in excess, or the reaction time is too long, leading to the further oxidation of the sulfoxide to the sulfone.[1]
-
Suggested Solution:
-
Select a Milder Oxidant: Consider using reagents known for more selective sulfoxidation, such as aqueous nitrous acid or hydrogen peroxide at room temperature.[5][6]
-
Control Stoichiometry: Carefully control the molar ratio of the oxidant to the phenothiazine substrate. Use of a slight excess of the oxidant might be necessary for complete conversion, but a large excess should be avoided.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-oxidation.
-
-
-
Formation of N-dealkylation Products:
-
Possible Cause: This is a common side reaction for N-alkylated phenothiazines, particularly under harsh reaction conditions.[2]
-
Suggested Solution: Employ milder reaction conditions, including lower temperatures and less aggressive oxidizing agents. Protecting the N-alkyl group may be an option in some cases, though this adds extra steps to the synthesis.
-
-
Formation of Ring-Hydroxylated Byproducts:
-
Possible Cause: The aromatic rings of the phenothiazine core can be susceptible to hydroxylation, especially with strong oxidizing agents. These hydroxylated products can then be further oxidized.[1]
-
Suggested Solution: Use a more selective oxidant that preferentially targets the sulfur atom. Optimization of the solvent system can also influence the selectivity of the oxidation.
-
-
Degradation of Starting Material or Product:
-
Possible Cause: Phenothiazine and its derivatives can be sensitive to light and air, leading to degradation. The reaction conditions (e.g., strong acid or base) might also be causing decomposition.
-
Suggested Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3] Ensure that the pH and temperature of the reaction are within a range that is stable for your specific phenothiazine derivative.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in phenothiazine oxidation reactions.
Caption: Troubleshooting workflow for low yield in phenothiazine oxidation.
Quantitative Data on Phenothiazine Oxidation
The following table summarizes reported yields for the oxidation of various phenothiazine derivatives to their corresponding sulfoxides under different reaction conditions.
| Phenothiazine Derivative | Oxidizing Agent | Solvent/Conditions | Yield (%) | Reference |
| Phenothiazine | Aqueous Nitrous Acid / H₂O₂ | Room Temperature | 95 | [5][6] |
| Chlorpromazine (CPZ) | Aqueous Nitrous Acid / H₂O₂ | Room Temperature | 74 | [5][6] |
| Chlorpromazine (CPZ) | Nitric Oxide | - | 99 | [5][6] |
| Chlorpromazine (CPZ) | Fe(NO₃)₃·9H₂O / O₂ | - | 88 | [6][7] |
| Chlorpromazine (CPZ) | Electrochemical Oxidation | Microfluidic | 83 (isolated) | [7] |
| N-Alkylphenothiazines | H₂O₂ / Tungstate Complex | Phase-transfer catalyst | 95 | [5][6] |
Key Experimental Protocol: Synthesis of Chlorpromazine Sulfoxide
This protocol is a representative example of the oxidation of a phenothiazine derivative.
Materials:
-
Chlorpromazine hydrochloride
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve chlorpromazine hydrochloride in a suitable solvent such as a mixture of water and acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution. The reaction is often exothermic, so maintaining a low temperature is crucial to prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete when the starting material spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired chlorpromazine sulfoxide and combine them.
-
Remove the solvent under reduced pressure to yield the purified product.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Validation & Comparative
A Comparative Guide to Phenothiazine Derivatives in Catalysis: Spotlight on 10H-Phenothiazine 5,5-dioxide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 10H-Phenothiazine 5,5-dioxide and other key phenothiazine derivatives. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes reaction mechanisms to aid in the selection of appropriate catalysts for various chemical transformations.
Phenothiazine and its derivatives have emerged as a versatile class of organic molecules with significant applications in medicinal chemistry and, more recently, in the field of photoredox catalysis.[1][2] Their electron-rich tricyclic structure allows for facile electrochemical oxidation and reduction, making them potent catalysts for a variety of organic reactions. This guide focuses on comparing the catalytic prowess of the parent 10H-Phenothiazine, its N-substituted analogues, the partially oxidized 10H-Phenothiazine 5-oxide (sulfoxide), and the fully oxidized this compound (sulfone).
Performance Comparison of Phenothiazine Derivatives in Catalysis
The catalytic activity of phenothiazine derivatives is intrinsically linked to their photophysical and electrochemical properties. The parent phenothiazine and its N-substituted derivatives are well-established as highly efficient photoredox catalysts, particularly in their ability to act as strong reducing agents in the excited state.[3] In contrast, the oxidized forms, the sulfoxide and sulfone, exhibit altered electronic properties that significantly impact their catalytic potential.
While extensive data exists for the catalytic applications of phenothiazine, N-substituted phenothiazines, and even phenothiazine sulfoxides, there is a notable scarcity of studies employing this compound as a catalyst. The available data on its photophysical properties suggests that its catalytic activity may be limited compared to its less oxidized counterparts. For instance, some studies on push-pull chromophores incorporating the phenothiazine-5,5-dioxide moiety have indicated an absence of room-temperature phosphorescence, a property that can be beneficial for photocatalytic efficiency.[4]
Below is a summary of the photophysical and electrochemical properties of various phenothiazine derivatives, followed by a table comparing their performance in a representative catalytic reaction.
Table 1: Photophysical and Electrochemical Properties of Phenothiazine Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Oxidation Potential (Eox, V vs. Fc/Fc+) | Excited State Reduction Potential (E*red, V vs. Fc/Fc+) |
| 10H-Phenothiazine (PTZ) | ~321 | ~450 | ~0.16 | Strong |
| N-Phenylphenothiazine (PTH) | Not specified | Not specified | 0.67 (vs SCE) | -2.1 (vs SCE) |
| Extended Phenothiazine 3 | ~339 | Not specified | 0.27 / 0.96 | Strong |
| N-Phenylphenothiazine sulfoxide (PTH-O) | ~373 | ~600 | 1.35 (vs SCE) | -1.30 (vs SCE) |
| Phenothiazine-5,5-dioxide push-pull chromophore | Hypsochromic shift vs. PTZ | Not specified | Multiple reduction waves at low potential | Not specified |
Table 2: Comparison of Catalytic Performance in the Oxidative Coupling of Benzylamine [1]
| Catalyst | Catalyst Loading (mol%) | Light Source | Reaction Time (h) | Conversion (%) |
| 10H-Phenothiazine (PTZ) | 0.25 | UV Light | Not specified | >99 |
| Extended Phenothiazine 3 | 0.25 | White LED | 1 | >99 |
| This compound | - | - | - | No data available |
Note: The lack of available data for this compound in this specific reaction highlights the current research gap in its catalytic applications.
Experimental Protocols
Below are detailed methodologies for the synthesis of a phenothiazine derivative and a representative photocatalytic reaction.
Synthesis of N-Phenylphenothiazine (PTH)
This protocol describes a common method for the N-arylation of phenothiazine.
Materials:
-
10H-Phenothiazine
-
Iodobenzene
-
Copper powder
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 10H-Phenothiazine, iodobenzene, copper powder, and potassium carbonate.
-
Add DMF as the solvent.
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenylphenothiazine.
Photocatalytic Oxidative Coupling of Benzylamine
This protocol is representative of the reactions catalyzed by phenothiazine derivatives.[1]
Materials:
-
Benzylamine
-
Phenothiazine derivative (catalyst)
-
Toluene (solvent)
-
Oxygen balloon
Procedure:
-
In a reaction vial, dissolve benzylamine and the phenothiazine catalyst (e.g., 0.25 mol%) in toluene.
-
Seal the vial and connect it to an oxygen balloon.
-
Irradiate the reaction mixture with a suitable light source (e.g., UV lamp or white LED) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, the reaction mixture can be analyzed directly or purified by column chromatography to isolate the desired imine product.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in phenothiazine catalysis.
Caption: Generalized photocatalytic cycle for phenothiazine-mediated oxidation.
Caption: A typical experimental workflow for a phenothiazine-catalyzed photoreaction.
Conclusion
Phenothiazine and its N-substituted derivatives are highly effective and well-documented photoredox catalysts. The partially oxidized phenothiazine sulfoxide also demonstrates catalytic activity. However, the catalytic application of this compound remains largely unexplored. The available data on its photophysical properties suggests that its utility as a photocatalyst may be limited compared to its less oxidized counterparts. Further research is needed to fully elucidate the catalytic potential of this compound and to enable a direct and comprehensive comparison with other members of the phenothiazine family. This guide serves as a summary of the current state of knowledge and a call for further investigation into this intriguing class of molecules.
References
- 1. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Phenothiazine Oxidation States for Researchers
An objective guide for scientists and drug development professionals on the distinct properties and characterization of phenothiazine's various oxidation states, supported by experimental data and detailed protocols.
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rich redox behavior. The ability of the phenothiazine core to exist in multiple oxidation states—the neutral form, a stable radical cation, a dication, and sulfoxide—underpins its diverse applications, from antipsychotic drugs to organic electronics. This guide provides a comparative analysis of these oxidation states, presenting key experimental data in a structured format, detailing the methodologies for their characterization, and visualizing the underlying processes.
Comparative Data of Phenothiazine Oxidation States
The electrochemical properties of phenothiazine and its derivatives are pivotal to their function. The following table summarizes the key redox potentials for the sequential one-electron oxidations of phenothiazine. These processes are typically reversible.[1][2]
| Oxidation State Transition | Half-wave Potential (E₁⸝₂) vs. Fc/Fc⁺ | Description |
| Phenothiazine (Neutral) ⇌ Phenothiazine Radical Cation (PTZ•⁺) | ~0.16 V | A reversible one-electron oxidation forming a stable, often colored, radical cation.[3] |
| Phenothiazine Radical Cation (PTZ•⁺) ⇌ Phenothiazine Dication (PTZ²⁺) | ~0.84 - 0.96 V | A second reversible one-electron oxidation, forming a more reactive dication species.[1] |
Note: Redox potentials can vary based on the specific derivative, solvent, and supporting electrolyte used.
The formation of the radical cation is a hallmark of phenothiazine chemistry, and this species is often remarkably stable, allowing for its isolation and characterization.[4] The dication is generally more reactive.[5] A common chemical oxidation product is the phenothiazine sulfoxide, which is formed through the reaction of the dication with water or by other oxidative methods.[6]
Visualization of Phenothiazine Oxidation Pathways
The sequential oxidation of phenothiazine can be visualized as a clear pathway. The following diagrams illustrate the core oxidation process and a typical experimental workflow for its characterization.
Caption: Phenothiazine Oxidation Pathway
Caption: Experimental Workflow for Analysis
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key experiments used to characterize phenothiazine oxidation states.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of phenothiazines.
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes.
Materials:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrochemical cell.
-
Potentiostat.
-
Solution of the phenothiazine derivative (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Ferrocene (for use as an internal standard).
Procedure:
-
Polish the working electrode with alumina slurry, rinse with solvent, and dry.
-
Assemble the three-electrode cell with the phenothiazine solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Scan range: A potential window that brackets the expected oxidation and reduction peaks (e.g., -0.2 V to 1.2 V vs. Ag/AgCl).
-
Scan rate: Typically 100 mV/s for initial characterization.
-
Number of cycles: 3-5 cycles to observe the stability of the redox species.
-
-
Run the cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.
-
Analyze the data to determine the half-wave potentials (E₁⸝₂) for each redox event, calculated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides information about the reversibility of the electron transfer.
Spectroelectrochemistry (UV-Vis-NIR)
This technique combines electrochemistry with spectroscopy to obtain the absorption spectra of electrochemically generated species.
Objective: To identify and characterize the electronic transitions of the different oxidation states of phenothiazine.
Materials:
-
Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).
-
Potentiostat.
-
UV-Vis-NIR spectrometer.
-
Fiber optic cables.
-
The same solution as prepared for the CV experiment.
Procedure:
-
Assemble the spectroelectrochemical cell and fill it with the phenothiazine solution.
-
Record the UV-Vis-NIR spectrum of the neutral species at the open-circuit potential.
-
Apply a potential just below the first oxidation wave (determined by CV) and record the spectrum.
-
Incrementally increase the applied potential through the first oxidation wave, recording a spectrum at each step. This will show the disappearance of the neutral species' absorption bands and the appearance of the radical cation's bands.
-
Hold the potential at a value where the radical cation is the dominant species and record a stable spectrum.
-
Continue to increase the potential through the second oxidation wave to observe the formation of the dication, if stable enough to be observed.
-
The resulting spectra can be plotted as absorbance versus wavelength at different applied potentials.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific technique for the detection and characterization of species with unpaired electrons, such as the phenothiazine radical cation.
Objective: To confirm the formation of the radical cation and to study its electronic structure.
Materials:
-
EPR spectrometer.
-
EPR tube.
-
A solution of the phenothiazine radical cation, which can be generated either by chemical oxidation (e.g., using an oxidant like tris(4-bromophenyl)aminium hexachloroantimonate, "Magic Blue") or by in-situ electrolysis within the EPR cavity.[7]
Procedure for Chemical Oxidation:
-
Prepare a solution of the phenothiazine derivative in a suitable solvent (e.g., dichloromethane).
-
In a separate vial, prepare a solution of the chemical oxidant.
-
Mix the two solutions. A color change is typically observed, indicating the formation of the radical cation.
-
Transfer the resulting solution to an EPR tube.
-
Place the EPR tube in the spectrometer's cavity and record the spectrum.
Data Analysis: The EPR spectrum of a phenothiazine radical cation typically shows a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the nitrogen and hydrogen nuclei. The g-factor and hyperfine coupling constants provide valuable information about the electronic structure and distribution of the unpaired electron within the molecule.
Conclusion
The distinct oxidation states of phenothiazine offer a rich landscape for scientific exploration and application development. A thorough understanding of their comparative properties, facilitated by the experimental techniques outlined in this guide, is essential for researchers aiming to harness the full potential of this versatile heterocyclic system. The provided data, visualizations, and protocols serve as a foundational resource for the rational design and characterization of novel phenothiazine-based materials and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Hole Transport Materials: 10H-Phenothiazine 5,5-dioxide versus the Reigning Champion, spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies and ensuring long-term device stability. For years, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9-9'-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM.[1] However, its complex synthesis, high cost, and the need for performance-enhancing yet stability-compromising additives have driven the quest for viable alternatives.[1][2] Among the contenders, materials based on the 10H-phenothiazine 5,5-dioxide core have emerged as promising challengers, offering the potential for lower cost and improved stability.[3][4]
This guide provides an objective comparison of the performance of this compound and its derivatives against the benchmark spiro-OMeTAD, supported by experimental data from peer-reviewed literature.
Performance Metrics: A Quantitative Comparison
The efficacy of a hole transport material is primarily judged by the key performance parameters of the resulting perovskite solar cell. The following table summarizes the reported power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for devices employing phenothiazine-based HTMs and the conventional spiro-OMeTAD.
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| spiro-OMeTAD | 19.8 | 1.14 | 24.2 | 71.1 | [5] |
| spiro-OMeTAD | 19.3 | 1.04 | 23.4 | 74 | [5][6] |
| spiro-OMeTAD | 17.7 | 1.15 | 21.6 | 71 | [7] |
| spiro-OMeTAD | 13.0 | - | - | - | [5] |
| PDO2 (Phenothiazine 5,5-dioxide derivative) | 20.2 | 1.15 | 23.9 | 73.6 | [5] |
| PDO1 (Phenothiazine 5,5-dioxide derivative) | 16.7 | 1.08 | 22.6 | 68.3 | [5] |
| PTZ2 (Phenothiazine derivative) | 17.6 | 1.11 | 21.1 | 75 | [7] |
| AZO-II (Phenothiazine derivative) | 15.6 | 0.95 | 21.6 | 71 | [5][6] |
| AZO-I (Phenothiazine derivative) | 14.3 | 1.00 | 20.1 | 66 | [5][6] |
| SFX-MeOTAD (spiro-fluorene with phenothiazine) | 12.4 | - | - | - | [5] |
Delving Deeper: A Comparative Analysis
Power Conversion Efficiency and Photovoltaic Parameters:
Spiro-OMeTAD has consistently enabled the fabrication of high-efficiency PSCs, with reported PCEs often exceeding 20%.[7] However, phenothiazine-based HTMs have demonstrated the potential to not only match but even surpass the performance of spiro-OMeTAD. For instance, a phenothiazine 5,5-dioxide derivative, PDO2, achieved a remarkable PCE of 20.2%, slightly edging out its spiro-OMeTAD counterpart fabricated under similar conditions (19.8%).[5] This high efficiency was attributed to a favorable planar structure and good molecular stacking.[5] Other phenothiazine derivatives like PTZ2 have also shown comparable efficiencies to spiro-OMeTAD (17.6% vs 17.7%).[7]
The open-circuit voltage (Voc) and short-circuit current density (Jsc) are critical determinants of overall efficiency. In several studies, phenothiazine-based HTMs have exhibited comparable or even higher Voc and Jsc values than spiro-OMeTAD, indicating efficient charge extraction and minimal energy loss.[5][7]
Stability: A Key Advantage for Phenothiazine Derivatives:
A significant drawback of spiro-OMeTAD is its susceptibility to degradation, particularly in the presence of moisture and at elevated temperatures.[8][9] The additives commonly used to enhance its conductivity, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), are often hygroscopic and can contribute to device instability.[1][10]
Phenothiazine-based HTMs, on the other hand, have shown promise for improved stability. Some derivatives have been designed to be dopant-free, eliminating the issues associated with additives.[7] Furthermore, the inherent chemical structure of the phenothiazine core can be more robust.[3] For example, one study reported that devices based on a phenothiazine derivative retained over 84% of their initial efficiency after more than 300 days of exposure to ambient conditions, a significant improvement over spiro-OMeTAD-based cells.[11][12] The thermal stability of phenothiazine derivatives is also often superior, with higher glass transition temperatures (Tg) compared to spiro-OMeTAD, which is crucial for long-term operational stability.[5][6]
Cost and Synthesis: The Economic Equation:
The synthesis of spiro-OMeTAD is a multi-step, complex process that requires expensive starting materials and purification techniques, making it a major cost contributor to the final PSC device.[1][2][13] In contrast, phenothiazine is a relatively low-cost and commercially available molecule.[3] The synthesis of phenothiazine-based HTMs can often be achieved through more straightforward and cost-effective synthetic routes.[4] The potential for a significant reduction in manufacturing cost is a major driving force behind the research and development of these alternative HTMs.[14]
Experimental Methodologies
To ensure a fair and accurate comparison of HTM performance, standardized experimental protocols for device fabrication and characterization are essential. The following is a generalized description of the methodologies typically employed in the cited research.
Device Fabrication:
Perovskite solar cells are typically fabricated in a layered structure. A common architecture is the n-i-p configuration, which consists of a transparent conductive oxide (TCO) substrate (e.g., FTO-coated glass), an electron transport layer (ETL), the perovskite absorber layer, the hole transport layer (HTL), and a metal back contact.
-
Substrate Preparation: The TCO-coated glass substrates are sequentially cleaned using detergents, deionized water, acetone, and isopropanol in an ultrasonic bath. A UV-ozone treatment is often applied to remove organic residues and improve the wettability.
-
Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO₂) or tin oxide (SnO₂) is deposited onto the substrate, typically by spin-coating a precursor solution followed by annealing at high temperatures. A mesoporous TiO₂ layer may also be added to improve charge collection.
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., methylammonium lead iodide, MAPbI₃, or mixed-cation perovskites) is deposited from a precursor solution via spin-coating. An anti-solvent dripping step is often employed during the spin-coating process to induce rapid crystallization and form a uniform, pinhole-free film. The film is then annealed at a specific temperature to complete the perovskite formation.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (either spiro-OMeTAD or a phenothiazine derivative) is prepared by dissolving the material in a solvent like chlorobenzene. For spiro-OMeTAD, additives such as LiTFSI and tBP are typically included in the solution. The HTL is then deposited onto the perovskite layer by spin-coating.
-
Back Contact Deposition: Finally, a metal electrode, such as gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.
Characterization:
The performance of the fabricated PSCs is evaluated using a set of standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Stability Testing: The long-term stability of the devices is assessed by monitoring the evolution of their photovoltaic parameters over time under specific conditions, such as storage in ambient air with controlled humidity, continuous illumination, or thermal stress at elevated temperatures.
Conclusion
While spiro-OMeTAD remains a formidable benchmark in the field of perovskite solar cells, this compound and its derivatives have emerged as highly promising alternatives. They have demonstrated the potential to deliver comparable or even superior power conversion efficiencies, coupled with significant advantages in terms of stability and cost-effectiveness. The ongoing research and molecular engineering of phenothiazine-based HTMs are paving the way for the development of more durable and economically viable perovskite solar cell technology, bringing it one step closer to large-scale commercialization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Long-Term Stability of Doped Spiro-Type Hole-Transporting Materials in Planar Perovskite Solar Cells [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Cytotoxic Effects of Phenothiazine Derivatives on Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Phenothiazine derivatives, a class of compounds historically recognized for their antipsychotic properties, are increasingly being investigated for their potential as anticancer agents.[1][2][3] Extensive research has demonstrated their ability to induce cytotoxic effects in a variety of cancer cell lines through diverse mechanisms of action. This guide provides a comparative overview of the cytotoxicity of various phenothiazine derivatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of phenothiazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of several phenothiazine derivatives against various cancer cell lines, compiled from multiple studies.
Table 1: Cytotoxicity (IC50, µM) of Phenothiazine Derivatives in Liver Cancer Cell Lines [1][2]
| Compound/Derivative | Hep3B | SkHep1 |
| Known Derivatives | ||
| Trifluoperazine (TFP) | 12.3 | 17.4 |
| Prochlorperazine (PCP) | 14.1 | 20.4 |
| Perphenazine (PPH) | 16.2 | 23.5 |
| Phenothiazine (PTZ) | >50 | >50 |
| Novel Derivatives | ||
| Compound 1 | 8.9 | 12.1 |
| Compound 3 | 9.5 | 14.8 |
| Compound 8 | 15.5 | 21.3 |
| Compound 9 | 17.2 | 25.1 |
| Compound 10 | 16.8 | 22.9 |
| Compound 25 | 18.3 | 26.4 |
Data extracted from a study screening 28 phenothiazine derivatives. The novel compounds listed are among the most cytotoxic. It was noted that derivatives were generally more cytotoxic to Hep3B than SkHep1 cells.[1][2]
Table 2: Cytotoxicity (IC50, µM) of Various Phenothiazine Derivatives in Diverse Cancer Cell Lines [4][5]
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Naphthalene-substituted | THP-1 | Leukemia | 21.6 |
| Naphthalene-substituted | HL-60 | Leukemia | 67.26 |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 | Glioblastoma | 5.12 |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U251 | Glioblastoma | 9.29 |
| Unspecified Derivative | U-87 | Glioblastoma | 4.88 |
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | MGC80-3 | Gastric Cancer | 6.96 |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | BGC823 | Gastric Cancer | 8.67 |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | SGC-7901 | Gastric Cancer | 14.91 |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | SK-OV-3 | Ovarian Cancer | 12.27 |
| Unspecified Derivative | B16 | Melanoma | 1.45 |
| Unspecified Derivative | A375 | Melanoma | 2.14 |
Experimental Protocols
The following is a representative methodology for assessing the cytotoxicity of phenothiazine derivatives using a cell viability assay.
Cell Viability Assay (MTS Assay)
This protocol is based on the principle of the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell lines (e.g., Hep3B, SkHep1, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phenothiazine derivatives of interest, dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the phenothiazine derivatives in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the derivatives. Include wells with untreated cells as a negative control and wells with solvent-treated cells as a vehicle control.
-
Incubation: Incubate the plates for a further 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTS Assay: After the incubation period, add 20 µL of the MTS reagent to each well. Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.
Mechanisms of Action and Signaling Pathways
Phenothiazine derivatives exert their cytotoxic effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation.[6][7]
Induction of Apoptosis: Many phenothiazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[9] Some derivatives also increase the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Cell Cycle Arrest: Phenothiazines can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G0/G1 or G2/M.[1] This prevents the cancer cells from dividing and proliferating.
Modulation of Signaling Pathways: Phenothiazine derivatives have been found to modulate several critical signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Some phenothiazines can inhibit the phosphorylation of key proteins in this pathway, thereby suppressing its activity.[6]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Phenothiazines can also modulate the activity of this pathway.[6]
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified overview of a key signaling pathway affected by phenothiazine derivatives.
Caption: Experimental workflow for determining the cytotoxicity of phenothiazine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by phenothiazines.
Structure-Activity Relationship
The cytotoxic efficacy of phenothiazine derivatives is significantly influenced by their chemical structure. Modifications to the phenothiazine core, particularly at the N10 position and the C2 position of the tricyclic system, can alter their biological activity. For instance, the nature of the substituent on the side chain can affect the compound's lipophilicity and its ability to interact with biological targets.[10] Generally, derivatives with piperazine or piperidine moieties tend to exhibit higher cytotoxicity compared to those with aliphatic side chains.[9] Further research into the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer phenothiazine derivatives.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic potential of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling a New Class of Selective HDAC6 Inhibitors: A Comparative Guide to 10H-Phenothiazine 5,5-dioxide Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective histone deacetylase 6 (HDAC6) inhibitors is a critical frontier in the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of 10H-Phenothiazine 5,5-dioxide derivatives, a promising class of HDAC6 inhibitors, against other alternatives, supported by experimental data and detailed protocols.
A recent study has identified the phenothiazine system as a highly favorable "cap" group for developing potent and selective HDAC6 inhibitors.[1][2] This has led to the synthesis and evaluation of a series of phenothiazine-based benzhydroxamic acids, which have demonstrated significant inhibitory activity against HDAC6.[1][2]
Comparative Efficacy of Phenothiazine Derivatives
The inhibitory potency of this compound derivatives and other key HDAC6 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference Compound(s) |
| Phenothiazine Derivative 7a | 22 | >10000 | >455 | |
| Phenothiazine 5,5-dioxide 7b | 21 | >10000 | >476 | |
| Azaphenothiazine Derivative 7i | 5 | 2800 | 560 | |
| Tubacin | 4 | >10000 | >2500 | ✓ |
| Tubastatin A | 15 | 880 | 59 | ✓ |
| SAHA (Vorinostat) | 31 | 29 | 0.9 | ✓ (Pan-HDAC inhibitor) |
Data compiled from Vögerl et al., 2019 and other sources. It's important to note that IC50 values can vary between different assay systems.[1]
Structure-activity relationship studies have revealed that modifications to the phenothiazine scaffold can significantly impact potency and selectivity. For instance, the incorporation of a nitrogen atom into the phenothiazine framework, as seen in the azaphenothiazine derivatives, led to a fourfold increase in HDAC6 inhibition.[1] Furthermore, the 5,5-dioxide oxidation state of the sulfur atom in the phenothiazine ring was well-tolerated and maintained high potency.[1]
Mechanism of Action: Targeting the Cytoplasm
HDAC6 is unique among histone deacetylases as it is primarily located in the cytoplasm and its main substrates are non-histone proteins, most notably α-tubulin.[1] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, protein trafficking, and cell motility. This mechanism is a key focus of therapeutic intervention.
Caption: Signaling pathway of HDAC6 and its inhibition.
Experimental Protocols
Accurate evaluation of HDAC6 inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays.
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay is a highly sensitive method for quantifying the enzymatic activity of HDAC6 and the potency of inhibitors.[3][4]
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6. A subsequent enzymatic reaction cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC6 activity.[3][4]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a reference inhibitor (e.g., Tubastatin A) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted test compounds or vehicle control, and the purified recombinant HDAC6 enzyme.[4]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding a developer solution which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.[4]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Electrochemical comparison of 10H-Phenothiazine and its dioxide
A comprehensive comparison of the electrochemical properties of 10H-Phenothiazine and its oxidized counterpart, 10H-Phenothiazine-5,5-dioxide, for researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of the electrochemical behavior of 10H-Phenothiazine (PTZ) and 10H-Phenothiazine-5,5-dioxide (PTZ-dioxide). Understanding the electrochemical differences between these two compounds is crucial for their application in various fields, including medicinal chemistry, materials science, and electronics. This comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Core Structural and Electronic Differences
10H-Phenothiazine is a heterocyclic compound with a sulfur atom in the central ring, which imparts significant electron-donating properties. In contrast, 10H-Phenothiazine-5,5-dioxide is the oxidized form where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This oxidation dramatically alters the electronic properties of the molecule, transforming the electron-donating sulfur center into a potent electron-withdrawing group. This fundamental change is the primary driver for the observed differences in their electrochemical behavior.
Comparative Electrochemical Data
The electrochemical properties of 10H-Phenothiazine and its dioxide have been investigated primarily through cyclic voltammetry (CV), a technique that provides insights into the redox potentials and stability of electroactive species.[1] The key quantitative data from these studies are summarized in the table below.
| Parameter | 10H-Phenothiazine (PTZ) | 10H-Phenothiazine-5,5-dioxide (PTZ-dioxide) | Key Observations |
| First Oxidation Potential (Eox1) | ~ +0.39 V to +0.99 V (vs. Ag/AgCl for derivatives)[2] | Higher than PTZ | The oxidation of the sulfur atom in PTZ-dioxide makes it significantly more difficult to remove an electron from the molecule. |
| HOMO Energy Level | -5.13 eV to -5.24 eV (for derivatives)[3] | Lower than PTZ | The electron-withdrawing sulfone group stabilizes the Highest Occupied Molecular Orbital (HOMO), lowering its energy. |
| LUMO Energy Level | Varies depending on substituents | Lower than PTZ[2] | The introduction of the sulfone group also stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). |
| Electrochemical Reversibility | Generally exhibits a reversible one-electron oxidation.[2] | Can show multiple, often irreversible, reduction waves at low potentials.[2] | The oxidation of PTZ leads to a stable radical cation, while the redox behavior of PTZ-dioxide is more complex due to the presence of the electron-accepting sulfone group. |
Experimental Protocols
The data presented in this guide were obtained using standard electrochemical techniques. A detailed methodology for a typical cyclic voltammetry experiment is provided below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of 10H-Phenothiazine and 10H-Phenothiazine-5,5-dioxide.
Instrumentation: A standard three-electrode electrochemical cell connected to a potentiostat.
Working Electrode: Glassy carbon electrode.
Counter Electrode: Platinum wire.
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a suitable organic solvent like dichloromethane or acetonitrile.[2]
Analyte Concentration: Approximately 1 mM of the phenothiazine compound.
Procedure:
-
The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
A background cyclic voltammogram of the electrolyte solution is recorded to ensure no interfering redox processes occur within the potential window of interest.
-
The analyte (10H-Phenothiazine or its dioxide) is added to the cell.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[2]
-
The resulting voltammogram is a plot of current versus potential, from which the oxidation and reduction peak potentials are determined.
Logical Relationship Diagram
The following diagram illustrates the structural and electrochemical relationship between 10H-Phenothiazine and its dioxide.
Caption: Structural and Electrochemical Comparison of PTZ and its Dioxide.
Conclusion
The oxidation of the sulfur atom in 10H-Phenothiazine to a sulfone group in 10H-Phenothiazine-5,5-dioxide profoundly impacts its electrochemical properties. The electron-donating nature of the sulfide in the parent molecule results in a lower oxidation potential and a relatively stable radical cation upon oxidation. Conversely, the strong electron-withdrawing character of the sulfone group in the dioxide leads to a significantly higher oxidation potential and more complex reduction behavior. These fundamental electrochemical differences are critical considerations for the design and development of new molecules based on the phenothiazine scaffold for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations | MDPI [mdpi.com]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
Purity Confirmation of 10H-Phenothiazine 5,5-dioxide by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison for confirming the purity of 10H-Phenothiazine 5,5-dioxide using Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting experimental data and protocols.
Comparison with Alternative Purity Analysis Methods
While NMR is a powerful tool for structural elucidation and purity assessment, other analytical techniques can also be employed. High-Performance Liquid Chromatography (HPLC) is widely used for purity determination, offering high sensitivity and quantitative accuracy. Thin-Layer Chromatography (TLC) provides a rapid and cost-effective qualitative assessment of purity. Mass Spectrometry (MS) is invaluable for confirming the molecular weight of the target compound and identifying impurities. However, NMR spectroscopy offers the distinct advantage of providing detailed structural information of the main compound and any impurities present in a single, non-destructive measurement, making it an indispensable tool for definitive purity confirmation.
Experimental Data: ¹H and ¹³C NMR
The purity of this compound can be effectively determined by comparing its ¹H and ¹³C NMR spectra with those of potential impurities. The most common impurities arising from its synthesis, which typically involves the oxidation of 10H-Phenothiazine, are the unreacted starting material and the intermediate, 10H-Phenothiazine 5-oxide. The presence of the sulfone group in the final product significantly influences the chemical shifts of the aromatic protons and carbons, leading to a downfield shift compared to the starting material and the sulfoxide intermediate.[1]
Table 1: Comparative ¹H NMR Chemical Shift Data (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) |
| 10H-Phenothiazine | 6.70 - 7.20 (m) | ~8.60 (s) |
| 10H-Phenothiazine 5-oxide | 7.10 - 7.80 (m) | ~10.0 (s) |
| This compound | 7.30 - 8.10 (m) | ~10.8 (s) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Compound | Aromatic Carbons (ppm) |
| 10H-Phenothiazine | 115.0 - 145.0 |
| 10H-Phenothiazine 5-oxide | 116.0 - 140.0 |
| This compound | 120.0 - 135.0 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis (qNMR) is desired, add a known amount of a suitable internal standard with a singlet resonance in a clean region of the spectrum.
NMR Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 5 seconds to ensure full relaxation of the protons for accurate integration.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Data Interpretation and Purity Confirmation
The purity of the this compound sample is confirmed by the absence of characteristic signals from potential impurities in the ¹H and ¹³C NMR spectra. The presence of signals corresponding to 10H-Phenothiazine or 10H-Phenothiazine 5-oxide would indicate an impure sample. The integration of the impurity signals relative to the product signals in the ¹H NMR spectrum can be used to quantify the level of impurity.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for purity confirmation and a decision tree for interpreting the NMR data.
Caption: Experimental Workflow for NMR Purity Confirmation.
Caption: Decision Tree for NMR Data Interpretation.
References
A Spectroscopic Showdown: Unmasking the Molecular Transformations of Phenothiazine through Oxidation
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of phenothiazine and its oxidized derivatives, phenothiazine S-oxide and phenothiazine S,S-dioxide. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
The oxidation of the sulfur atom in the phenothiazine core profoundly alters its electronic and structural properties, leading to significant shifts in its spectroscopic behavior. Understanding these changes is critical for the identification, characterization, and quality control of phenothiazine-based compounds in various applications, including pharmaceuticals. This guide offers a side-by-side comparison of phenothiazine, its S-oxide, and S,S-dioxide, presenting key spectroscopic data in easily digestible formats and outlining the methodologies for their acquisition.
Structural Evolution: From Butterfly to Planar
The introduction of oxygen atoms to the sulfur heteroatom in phenothiazine induces a significant conformational change. Phenothiazine itself adopts a non-planar "butterfly" conformation. The progressive oxidation to S-oxide and then to S,S-dioxide leads to a more planar structure. This structural alteration is a key factor influencing the observed spectroscopic differences.
Caption: Structural transformation of phenothiazine upon oxidation.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic features of phenothiazine and its oxidized counterparts.
Table 1: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) in Methanol | Reference |
| Phenothiazine | 254, 316 | [1][2] |
| Phenothiazine S-oxide | 229, 271, 303, 336 | [1] |
| Phenothiazine S,S-dioxide | Not explicitly found in searched literature |
Note: The absorption maxima can vary depending on the solvent used.
Table 2: Infrared (IR) Spectroscopy - Characteristic Peaks (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch | C-S Stretch | S=O Stretch | SO₂ Symmetric Stretch | SO₂ Asymmetric Stretch | Reference |
| Phenothiazine | ~3340 | ~1243 | ~1080 | - | - | - | |
| Phenothiazine S-oxide | ~3250 | - | - | ~1035-1055 | - | - | |
| Phenothiazine S,S-dioxide | - | - | - | - | ~1128-1175 | ~1300-1335 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Phenothiazine | Phenothiazine S-oxide | Phenothiazine S,S-dioxide | Reference |
| Aromatic Protons | ~6.8-7.2 | Deshielded compared to Phenothiazine | Further deshielded compared to S-oxide | |
| N-H Proton | ~8.6 | Deshielded compared to Phenothiazine | Further deshielded compared to S-oxide |
Note: Specific chemical shifts can vary based on the solvent and the specific protons within the aromatic rings.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Carbons | Reference |
| Phenothiazine | ~115-145 | [2] |
| Phenothiazine S-oxide | Not explicitly found in searched literature | |
| Phenothiazine S,S-dioxide | Deshielded compared to Phenothiazine |
Table 5: Mass Spectrometry - Key Fragmentation Insights
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways | Reference |
| Phenothiazine | 199 | Loss of H, S, CS | |
| Phenothiazine S-oxide | 215 | Loss of O, OH, SO | |
| Phenothiazine S,S-dioxide | 231 | Loss of O, OH, SO, SO₂ |
Experimental Workflow
The following diagram outlines a general workflow for the spectroscopic analysis of phenothiazine and its derivatives.
Caption: General workflow for spectroscopic comparison.
Detailed Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Stock solutions of the compounds are prepared in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Working solutions are then prepared by appropriate dilution.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as the reference.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded over an appropriate m/z range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
Conclusion
The oxidation of phenothiazine to its S-oxide and S,S-dioxide derivatives results in distinct and predictable changes in their spectroscopic profiles. UV-Vis spectroscopy reveals shifts in electronic transitions, while IR spectroscopy provides clear evidence of the S=O and SO₂ functional groups. NMR spectroscopy demonstrates the deshielding effect of the electron-withdrawing sulfoxide and sulfone groups on the aromatic and N-H protons. Mass spectrometry confirms the molecular weight changes and offers insights into the fragmentation patterns influenced by the oxygenated sulfur center. This comprehensive guide provides a valuable resource for the unambiguous identification and characterization of these important classes of compounds.
References
- 1. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis: 10H-Phenothiazine and its 5,5-Dioxide Derivative
A detailed examination of 10H-Phenothiazine and its oxidized form, 10H-Phenothiazine 5,5-dioxide, reveals significant structural modifications upon oxidation of the sulfur atom. These changes, primarily in the central thiazine ring, influence the overall molecular geometry and electronic properties, which are of considerable interest to researchers in medicinal chemistry and materials science.
This guide provides a comparative structural analysis of 10H-Phenothiazine and its 5,5-dioxide precursor, supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The synthesis of the dioxide from its precursor is also detailed.
From Precursor to Product: The Synthetic Pathway
The transformation of 10H-Phenothiazine to this compound is a straightforward oxidation reaction. The following diagram illustrates this synthetic route.
Caption: Synthetic pathway from 10H-Phenothiazine to this compound.
Structural Comparison: A Tale of Two Geometries
The most striking difference between 10H-Phenothiazine and its 5,5-dioxide derivative lies in their three-dimensional structures. 10H-Phenothiazine adopts a characteristic folded "butterfly" conformation along the N-S axis of the central thiazine ring. Upon oxidation to the 5,5-dioxide, this folding becomes more pronounced.
The logical relationship between the precursor and its product, highlighting the key structural change, is depicted below.
Caption: Structural relationship between 10H-Phenothiazine and its 5,5-dioxide.
Quantitative Structural Data
| Parameter | 10H-Phenothiazine |
| Bond Lengths (Å) | |
| S1-C12A | 1.768 |
| S1-C1A | 1.768 |
| N1-C6A | 1.407 |
| N1-C7A | 1.407 |
| Bond Angles (º) | |
| C12A-S1-C1A | 97.4 |
| C6A-N1-C7A | 123.4 |
| Dihedral Angle (º) | |
| Benzene Rings | 158.53 |
Note: Data for 10H-Phenothiazine is derived from a co-crystal structure with phenazine.
Experimental Protocols
Synthesis of 10H-Phenothiazine
10H-Phenothiazine can be synthesized by the reaction of diphenylamine with sulfur in the presence of a catalyst such as iodine or aluminum chloride. The mixture is heated, and the resulting product is then purified by recrystallization.
Synthesis of this compound[1][2]
A common and efficient method for the synthesis of this compound involves the oxidation of 10H-Phenothiazine.[1][2]
-
Dissolve 10H-Phenothiazine (0.01 mole) in 20 mL of glacial acetic acid.
-
Add 5 mL of 30% hydrogen peroxide to the solution and reflux the mixture for fifteen minutes.[1]
-
Stop the heating and add another 5 mL of hydrogen peroxide.
-
Reflux the reaction mixture again for 3-4 hours.[1]
-
After cooling, pour the reaction mixture into a beaker containing crushed ice.
-
The solid product that precipitates is filtered, washed with water, and recrystallized from ethanol.
X-ray Crystallography
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.
-
Grow suitable single crystals of the compound.
-
Mount a crystal on a goniometer head of a diffractometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain the electron density map.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Typical spectrometers operate at frequencies of 400 MHz or higher for protons.
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule.
-
Prepare the sample. For solid samples, this is often done by mixing with potassium bromide (KBr) and pressing into a pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the absorption bands to identify characteristic functional group vibrations. For this compound, the strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfone group are key diagnostic peaks.
References
Validation of 10H-Phenothiazine 5,5-dioxide Synthesis: A Comparative Guide to Synthetic Routes and Spectral Data
For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of heterocyclic compounds such as 10H-Phenothiazine 5,5-dioxide are of paramount importance. This guide provides a comparative analysis of synthetic methods for this compound, supported by a detailed examination of its spectral data for validation.
The successful synthesis of this compound, a key scaffold in medicinal chemistry, is commonly achieved through the oxidation of 10H-Phenothiazine. This document outlines the prevalent synthetic methodology, offers alternative routes for comparison, and presents a comprehensive summary of the spectral data necessary for the unequivocal identification and quality assessment of the final product.
Comparison of Synthetic Methodologies
The primary and most widely reported method for the synthesis of this compound is the direct oxidation of 10H-Phenothiazine. A comparative overview of this and alternative methods is presented below.
| Method | Oxidizing Agent | Solvent | General Observations |
| Primary Method: Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | A common, efficient, and cost-effective method. The reaction proceeds readily at elevated temperatures. |
| Alternative Method 1: Peroxy Acid Oxidation | m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane or Chloroform | A powerful oxidizing agent that can be used for this transformation, often at room temperature. |
| Alternative Method 2: Electrochemical Oxidation | - | Acetonitrile/Methanol with a supporting electrolyte | Offers a greener alternative with high selectivity, avoiding the use of chemical oxidants. The reaction is controlled by the applied current or potential. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided to facilitate replication and comparison.
Primary Method: Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is adapted from established procedures for the oxidation of phenothiazine derivatives.
Materials:
-
10H-Phenothiazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Crushed Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 10H-Phenothiazine (0.01 mole) in 20 mL of glacial acetic acid.
-
To this solution, add 5 mL of 30% hydrogen peroxide.
-
Reflux the reaction mixture for fifteen minutes.
-
Remove the flask from the heat and add another 5 mL of 30% hydrogen peroxide.
-
Continue to reflux the mixture for an additional 3-4 hours.
-
After cooling, pour the reaction mixture into a beaker containing crushed ice.
-
The solid precipitate of this compound is collected by filtration.
-
The crude product is washed with hot water and then with ethanol.
-
Recrystallize the product from ethanol to obtain the purified this compound.
Alternative Method 1: Synthesis via m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
This method utilizes a potent peroxy acid for the oxidation.
Materials:
-
10H-Phenothiazine
-
m-Chloroperoxybenzoic Acid (m-CPBA)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve 10H-Phenothiazine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (slightly more than 2 equivalents) in dichloromethane to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization.
Spectral Data for Validation
Accurate spectral data is crucial for confirming the identity and purity of the synthesized this compound.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₉NO₂S | - |
| Molecular Weight | 231.27 g/mol | [1] |
| Key MS Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 231 | [1] |
| [M+1]⁺ | 232 | [1] |
| Fragment | 167 | [1] |
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. For this compound, the key absorptions are those of the sulfone group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed (Comparative Data for a Sulfone) |
| N-H Stretch | 3300 - 3500 | - |
| C-H Stretch (Aromatic) | 3000 - 3100 | - |
| S=O Stretch (Asymmetric) | 1300 - 1350 | ~1339 |
| S=O Stretch (Symmetric) | 1120 - 1160 | ~1169 |
| C-N Stretch | 1250 - 1350 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule. While specific, verified ¹H and ¹³C NMR data for the parent this compound is not available in the cited literature, data for closely related derivatives provide valuable comparative insights. The chemical shifts are highly dependent on the solvent used.
¹H NMR (Proton NMR) - Comparative Data
| Proton Environment | Expected Chemical Shift Range (ppm) |
| N-H | Broad singlet, variable (often > 8.0) |
| Aromatic Protons | 7.0 - 8.0 |
¹³C NMR (Carbon NMR) - Comparative Data
| Carbon Environment | Expected Chemical Shift Range (ppm) |
| Aromatic Carbons | 115 - 150 |
| C-S & C-N (in the ring) | Variable, within the aromatic region |
Researchers should expect a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum and a corresponding number of signals in the ¹³C NMR spectrum, reflecting the symmetry of the molecule.
Visualization of Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and the analytical workflow for validation.
References
Verifying the Structure of 10H-Phenothiazine 5,5-dioxide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of 10H-Phenothiazine 5,5-dioxide derivatives is paramount for understanding their physicochemical properties and biological activities. This guide provides a comparative overview of analytical techniques and experimental data to aid in the structural verification of this important class of compounds.
Phenothiazine and its derivatives are a versatile class of heterocyclic compounds with a wide array of pharmacological applications, including antipsychotic and antihistaminic activities.[1][2] The oxidation of the sulfur atom to a sulfone group in this compound significantly alters the molecule's electronic and conformational properties, making accurate structural analysis essential.[3][4] This guide focuses on the key analytical methods used to confirm the structure of these derivatives.
Comparative Spectroscopic and Crystallographic Data
The structural verification of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of expected data for the parent compound and a representative derivative.
| Analytical Technique | This compound | Representative Derivative Data (Example) |
| Molecular Formula | C₁₂H₉NO₂S[5] | Varies with substitution |
| Molecular Weight | 231.27 g/mol [5] | Varies with substitution |
| ¹H NMR (ppm) | Expected signals for aromatic protons and the N-H proton. | δ 8.72 (s, 1H), 8.00 (d, J = 8.2 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.51 – 7.47 (m, 1H), 7.27 – 7.23 (m, 1H), 7.04 – 6.99 (m, 2H), 6.80 – 6.76 (m, 4H), 6.52 (s, 2H), 5.95 – 5.95 (m, 2H), 3.95 (s, 3H)[6] |
| ¹³C NMR (ppm) | Expected signals for aromatic carbons. | δ 167.93, 145.02, 141.36, 134.59, 134.54, 130.96, 128.04, 126.81, 125.89, 123.16, 123.12, 120.76, 119.60, 116.76, 115.63, 115.15, 52.79[6] |
| Mass Spectrometry (m/z) | [M+H]⁺ at 232.04 | [M+H]⁺ calcd for C₂₄H₁₉N₂O₂S⁺, 399.1162, found: 399.1158[6] |
| X-ray Crystallography | Provides definitive solid-state conformation.[1] | N/A (Specific to individual crystal structures) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6][7]
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
For ¹³C NMR, proton-decoupled spectra are usually acquired.
-
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used to obtain accurate mass measurements.[6]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass to confirm the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[8]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles.[3]
Workflow and Pathway Diagrams
Visualizing the experimental workflow and potential biological interactions can provide valuable context.
Caption: Experimental workflow for structure verification.
Caption: Hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrap.net [ijrap.net]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 4. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazine 5,5-dioxide | C12H9NO2S | CID 71024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 10H-Phenothiazine 5,5-dioxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 10H-Phenothiazine 5,5-dioxide, ensuring compliance and minimizing risk.
The primary recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1] This process should be conducted with flue gas scrubbing to manage emissions. It is imperative not to contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal, and it must not be discharged into sewer systems.[1]
Immediate Safety and Handling Precautions
Before disposal, adherence to proper handling procedures is mandatory to ensure personal and environmental safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.[1][2]
-
Body Protection: Wear fire/flame resistant and impervious clothing. A complete suit protecting against chemicals should be worn, with the type of equipment selected based on the concentration and amount of the substance at the specific workplace.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1][2]
In Case of Accidental Release:
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the formation of dust.[1][3] Do not let the chemical enter drains.[1][2]
-
Cleanup: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][3]
Disposal Protocol for this compound
The following step-by-step process outlines the operational plan for the disposal of this compound:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste.
-
Segregate from other laboratory waste streams to await disposal.
-
-
Packaging:
-
Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1][2]
-
For contaminated packaging, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[1]
-
-
Storage:
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous material disposal company to arrange for the collection and incineration of the waste.[4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, regional, and national regulations, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C12H9NO2S |
| Molecular Weight | 231.27 g/mol [5] |
| Appearance | Solid |
| CAS Number | 1209-66-1 |
Note: No specific quantitative data for disposal concentrations were found in the provided search results. Disposal must adhere to all applicable federal, state, and local regulations.
Experimental Protocols
The information provided in the safety data sheets does not include detailed experimental protocols but rather focuses on safety and handling. For experimental use, researchers should consult their institution's specific protocols and safety guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 10H-Phenothiazine 5,5-dioxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 10H-Phenothiazine 5,5-dioxide, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While comprehensive toxicological data is not fully available, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may be necessary for splash hazards. | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and a complete protective suit or long-sleeved gown.[3][4] | To avoid skin contact which can cause irritation.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[5] | To prevent inhalation of dust or vapors which may cause respiratory irritation.[2][3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment and ensuring the stability of the chemical.
Handling Procedures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][5]
-
Avoid the formation of dust and aerosols.[3]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
-
Wash hands thoroughly after handling and before breaks.[6]
Storage Conditions:
-
Keep the container in a dry, cool, and well-ventilated place.[3][5][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Emergency and First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][3][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5] |
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment and Cleanup:
-
Evacuate personnel from the spill area and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
For solid spills, dampen the material with a suitable solvent like acetone to avoid creating dust, then sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[7]
-
Clean the spill surface thoroughly to remove any residual contamination.[5]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains or sewer systems.[3]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill or by controlled incineration.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 1209-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. PHENOTHIAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
